molecular formula C10H10N2O3 B1673782 L-573655 CAS No. 112507-21-8

L-573655

货号: B1673782
CAS 编号: 112507-21-8
分子量: 206.2 g/mol
InChI 键: WXOVMEKLQFRMEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxycarbamoyl-2-phenyl-2-oxazoline (CID 562046), with the molecular formula C10H10N2O3, is a chemical compound featuring a 2-oxazoline core structure, a five-membered heterocyclic ring known for its significant versatility in scientific research . The 2-oxazoline moiety is recognized as a privileged structure in medicinal chemistry and serves as a key synthetic intermediate and building block for complex molecules . Oxazoline derivatives, including this compound, are reported to exhibit a wide spectrum of biological activities, such as antibacterial, antifungal, antimicrobial, antioxidant, anti-inflammatory, and antitumor properties, making them valuable scaffolds in the development of novel pharmacologically active agents . The inherent reactivity of the oxazoline ring, with active hydrogen on the alkyl group in the 2-position and a basic nitrogen atom, allows for further functionalization and complexation, enabling its use as a chiral auxiliary or ligand for metal entrapment in asymmetric synthesis . Researchers utilize this compound and its derivatives in various fields, including agricultural science, polymer chemistry, and pharmaceutical development. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(12-14)8-6-15-10(11-8)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOVMEKLQFRMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-573,655: A Technical Guide to its Mechanism of Action on LpxC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial, zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The essential nature of this pathway for bacterial viability makes LpxC a highly attractive target for the development of novel antibiotics.[1][3][4] L-573,655, an early inhibitor discovered by Merck, provided a foundational understanding of LpxC inhibition.[1][5] This technical guide delineates the mechanism of action of L-573,655 on LpxC, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

The Lipid A Biosynthesis Pathway and the Role of LpxC

The biosynthesis of lipid A is a multi-step enzymatic process essential for the formation of the outer membrane of most Gram-negative bacteria.[1][4][6] The pathway, often referred to as the Raetz pathway, begins in the cytoplasm.[2][4] The first step, the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by LpxA, is thermodynamically unfavorable.[1][2] The subsequent reaction, catalyzed by LpxC, is the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][7][8] This step is irreversible and commits the substrate to the lipid A biosynthetic pathway, making LpxC a critical control point.[1][2] Inhibition of LpxC disrupts the synthesis of lipid A, leading to a loss of outer membrane integrity and ultimately, bacterial cell death.[9]

Lipid_A_Biosynthesis cluster_0 UDP_GlcNAc UDP-GlcNAc UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl) -N-acetylglucosamine UDP_GlcNAc->UDP_acyl_GlcNAc Acyl_ACP (R)-3-hydroxymyristoyl-ACP Acyl_ACP->UDP_acyl_GlcNAc dummy1 UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl) -glucosamine UDP_acyl_GlcNAc->UDP_acyl_GlcN Committed Step Lipid_X Lipid X UDP_acyl_GlcN->Lipid_X Further_steps ... Further Acylation, Glycosylation, Phosphorylation Lipid_X->Further_steps Lipid_A Lipid A Further_steps->Lipid_A LpxA LpxA LpxA->UDP_acyl_GlcNAc Acyl Transfer dummy2 LpxC LpxC LpxC->UDP_acyl_GlcN Deacetylation LpxD LpxD LpxD->Lipid_X Acyl Transfer LpxH_B_K LpxH, LpxB, LpxK... LpxH_B_K->Further_steps LpxC_Mechanism cluster_active_site LpxC Active Site start Enzyme-Substrate Complex intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack (H₂O activated by Glu78) end Enzyme-Product Complex intermediate->end 2. Intermediate Collapse (Proton donation by Glu78) Acetate Acetate end->Acetate Product Product (Amine) end->Product Zn Zn²⁺ H2O H₂O Zn->H2O Polarizes Glu78 Glu78 Glu78->H2O Abstracts H⁺ His265 His265 His265->intermediate Stabilizes Oxyanion Substrate Substrate (Acetyl Group) Substrate->Zn Coordinates Inhibition_Mechanism cluster_active_site LpxC Active Site Zn Zn²⁺ ActiveSite Active Site Pocket Blocked Catalysis Blocked ActiveSite->Blocked Leads to Inhibitor L-573,655 (Hydroxamate Moiety) Inhibitor->Zn Chelates Inhibitor->ActiveSite Occupies Substrate Native Substrate Substrate->ActiveSite Binding Prevented Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Substrate, Inhibitor) B 2. Pre-incubate (37°C, 10 min) A->B C 3. Initiate Reaction (Add LpxC Enzyme) B->C D 4. Incubate (37°C, 30 min) C->D E 5. Stop Reaction (Add NaOH) D->E F 6. Hydrolyze & Neutralize (Incubate, Add Acetic Acid) E->F G 7. Derivatize Product (Add OPA Reagent) F->G H 8. Measure Fluorescence (Ex: 340nm, Em: 460nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

References

The Discovery of L-573,655: A Pioneering LpxC Inhibitor for Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical and highly conserved component of the lipid A biosynthetic pathway, making it an attractive target for the development of novel antibiotics. This technical guide details the discovery of L-573,655, a seminal oxazoline hydroxamic acid compound, as one of the first identified inhibitors of LpxC. We provide a comprehensive overview of the screening methods that led to its discovery, detailed experimental protocols for key assays, and a summary of its inhibitory and antibacterial activity. Furthermore, this guide explores the initial structure-activity relationships that paved the way for the development of more potent LpxC inhibitors.

Introduction

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), with its lipid A moiety anchoring it to the membrane and acting as a potent endotoxin. The biosynthesis of lipid A is an essential pathway for the viability of most Gram-negative bacteria, and its enzymes are largely absent in mammals, making them ideal targets for novel antibacterial agents.

The enzyme LpxC, a zinc-dependent metalloamidase, catalyzes the second and committed step in the lipid A pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Inhibition of LpxC disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death.

In the mid-1990s, researchers at Merck embarked on a screening campaign to identify inhibitors of LPS biosynthesis. This effort led to the discovery of L-573,655, an oxazoline hydroxamic acid that was subsequently identified as a specific inhibitor of LpxC.[1] This discovery was a landmark in the field, validating LpxC as a druggable target and providing a chemical scaffold for the development of a new class of Gram-negative antibiotics.

The Discovery of L-573,655

L-573,655 was identified through a whole-cell-based screening assay designed to detect compounds that interfere with the synthesis of lipopolysaccharide in Escherichia coli.

Initial Screening Workflow

The discovery process followed a logical progression from a high-throughput primary screen to target identification and initial characterization.

Discovery_Workflow cluster_screening Screening & Hit Identification cluster_target_id Target Identification & Validation cluster_characterization Lead Characterization a High-Throughput Screening (Whole-cell assay) b Hit Confirmation & Triage a->b Identifies compounds inhibiting LPS synthesis c Biochemical Assays (Enzymes of Lipid A pathway) b->c Test hits against isolated enzymes d Identification of LpxC as the target c->d L-573,655 specifically inhibits LpxC e In Vitro Characterization (IC50, MIC) d->e Quantify inhibitory activity f Analog Synthesis & SAR e->f Optimize potency and spectrum LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_HMA UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_HMA->LpxC UDP_HM_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_HM_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Disaccharide Lipid A disaccharide LpxB LpxB Disaccharide->LpxB Lipid_IVA Lipid IVA LpxK LpxK Lipid_IVA->LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA Lipid_A Lipid A LpxA->UDP_HMA LpxC->UDP_HM_GlcN LpxD->Lipid_X LpxH->Disaccharide LpxB->Lipid_IVA LpxK->Kdo2_Lipid_IVA WaaA->Lipid_A LpxL LpxL/M Inhibitor L-573,655 Inhibitor->LpxC

References

L-573,655: A Technical Guide for its Application as a Tool Compound in LpxC Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-573,655 is a pioneering synthetic oxazoline hydroxamic acid that has been instrumental in the validation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) as a critical target for novel antibacterial agents against Gram-negative bacteria. By specifically inhibiting LpxC, the enzyme responsible for the committed step in the biosynthesis of lipid A, L-573,655 and its analogs have become invaluable tools for elucidating the regulation of the lipopolysaccharide (LPS) pathway and for studying the consequences of its inhibition. This technical guide provides an in-depth overview of L-573,655, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its role in understanding LpxC regulation.

Introduction: The Significance of LpxC Inhibition

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), with its lipid A moiety serving as the membrane anchor and a potent endotoxin. The biosynthesis of lipid A is an essential pathway for the viability of most Gram-negative bacteria, making its constituent enzymes attractive targets for new drug development.

LpxC, a zinc-dependent metalloamidase, catalyzes the first irreversible step in the lipid A biosynthetic pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][2] Its essentiality and conservation across a wide range of Gram-negative species have positioned it as a prime target for novel antibacterial therapeutics.[3][4] L-573,655 was one of the first synthetic inhibitors of LpxC, paving the way for the development of more potent compounds and providing researchers with a crucial chemical probe to explore LpxC biology.[3][5]

Mechanism of Action of L-573,655

L-573,655 is a member of the hydroxamic acid class of LpxC inhibitors. Its mechanism of action is centered on the chelation of the catalytic zinc ion (Zn²⁺) in the active site of the LpxC enzyme. This interaction is facilitated by the hydroxamic acid moiety (-CONHOH) of the molecule, which effectively displaces a water molecule coordinated to the zinc ion, thereby inactivating the enzyme. This prevents the deacetylation of the UDP-GlcNAc substrate, halting the lipid A biosynthesis pathway and ultimately leading to bacterial cell death.

cluster_LpxC LpxC Active Site Zn Zn²⁺ L-573,655 L-573,655 (Hydroxamic Acid Inhibitor) Inhibition L-573,655->Inhibition Inhibition->Zn Chelation

Figure 1: Mechanism of LpxC Inhibition by L-573,655.

Quantitative Inhibitory Data

L-573,655 exhibits modest but specific activity against the Escherichia coli LpxC enzyme and whole cells. Its development led to the synthesis of more potent analogs, such as L-161,140, which demonstrate significantly improved inhibitory and antibacterial properties.[3]

CompoundTargetIC50 (µM)OrganismMIC (µg/mL)Reference
L-573,655 LpxC8.5Escherichia coli200–400[3]
L-161,140 LpxC0.03Escherichia coli1–3[3]
L-573,655 / L-161,140 LpxC-Pseudomonas aeruginosaInactive[3][4]

Role as a Tool Compound in Studying LpxC Regulation

One of the significant contributions of L-573,655 as a tool compound has been in elucidating the regulation of LpxC levels within the bacterial cell. In E. coli, LpxC is subject to proteolysis by the essential inner membrane protease FtsH. This regulatory mechanism is crucial for maintaining a balance between lipopolysaccharide and phospholipid biosynthesis.

Treatment of E. coli with L-573,655 has been shown to lead to an increase in the cellular concentration of LpxC.[3] This observation suggests that the inhibition of LpxC activity by L-573,655 results in a post-transcriptional stabilization of the enzyme, likely through a feedback mechanism that reduces its degradation by FtsH. This has allowed researchers to probe the intricate relationship between LpxC activity and its turnover.

LpxC LpxC FtsH FtsH LpxC->FtsH Feedback Inhibition of Degradation Degradation LpxC->Degradation Proteolysis FtsH->Degradation L-573,655 L-573,655 L-573,655->LpxC Inhibition

Figure 2: L-573,655 as a tool to study LpxC regulation by FtsH.

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorometric Method)

This protocol is adapted from methods used for other hydroxamate inhibitors and is suitable for determining the IC50 of L-573,655.

Materials:

  • Purified LpxC enzyme

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • L-573,655

  • Assay buffer: 50 mM HEPES, pH 7.5

  • o-phthaldialdehyde (OPA) reagent

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of L-573,655 in DMSO.

  • In the wells of a 96-well plate, add 5 µL of varying concentrations of L-573,655 (or DMSO for control).

  • Add 40 µL of purified LpxC enzyme diluted in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the LpxC substrate.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of the OPA reagent.

  • Incubate for 10 minutes at room temperature to allow for the derivatization of the product.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration of L-573,655 and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

Materials:

  • L-573,655

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Prepare a stock solution of L-573,655 in DMSO.

  • Perform serial two-fold dilutions of L-573,655 in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of L-573,655 that completely inhibits visible growth of the bacteria.

cluster_prep Preparation cluster_assay Assay Stock Prepare L-573,655 Stock Serial_Dilution Serial Dilution in Plate Stock->Serial_Dilution Inoculate Inoculate Plate Serial_Dilution->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Figure 3: Experimental workflow for MIC determination.

Chemical Synthesis

A general method for the synthesis of 2-phenyloxazoline-4-hydroxamic acids, such as L-573,655, involves the reaction of an appropriate amino alcohol with a carboxylic acid, followed by conversion to the hydroxamic acid. More advanced and efficient methods, such as a catch-and-release synthesis on a solid support, have also been developed for this class of compounds.

Conclusion

L-573,655, despite its moderate potency, holds a significant place in the history of antibacterial research. As an early-generation LpxC inhibitor, it has been a cornerstone in validating LpxC as a druggable target. Its utility as a tool compound continues to be relevant for researchers investigating the intricacies of lipopolysaccharide biosynthesis and its regulation. The data and protocols presented in this guide are intended to facilitate the use of L-573,655 in advancing our understanding of Gram-negative bacterial physiology and in the ongoing quest for novel antimicrobial agents.

References

Early Research on the Antibacterial Activity of L-573,655: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria continues to pose a significant threat to global public health. This has spurred research into novel antibacterial agents that act on previously unexploited cellular targets. One such target is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial component in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharides (LPS), which are essential for the integrity of the outer membrane of most Gram-negative bacteria. L-573,655, an oxazoline hydroxamic acid, was one of the pioneering compounds identified as an inhibitor of LpxC. This technical guide provides an in-depth overview of the early research into the antibacterial activity of L-573,655, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used in its initial characterization.

Core Findings: Quantitative Data

The initial research on L-573,655 provided key quantitative data that established its potential as a novel antibacterial agent. This information is summarized in the tables below.

Table 1: In Vitro Antibacterial Activity of L-573,655
Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliWild-type200 - 400[1]
Pseudomonas aeruginosaNot specifiedInactive[1]
Table 2: Enzymatic Inhibition Data for L-573,655
EnzymeSource OrganismIC50
LpxCEscherichia coli8.5 µM[1]

Mechanism of Action: Inhibition of LpxC

L-573,655 exerts its antibacterial effect by targeting and inhibiting the metalloenzyme LpxC.[1] LpxC catalyzes the second and committed step in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts the synthesis of lipid A, leading to a loss of outer membrane integrity and ultimately, bacterial cell death. The hydroxamic acid moiety of L-573,655 is believed to chelate the active site zinc ion of the LpxC enzyme, thereby blocking its catalytic activity.

Inhibition of the Lipid A Biosynthesis Pathway by L-573,655.

Experimental Protocols

While the seminal publications describing the discovery of L-573,655 provide an overview of the methods used, detailed step-by-step protocols are not extensively elaborated in the available literature. The following sections outline the generally accepted methodologies of the time for the key experiments performed.

Initial Whole-Cell Screening Assay

The discovery of L-573,655 was the result of a whole-cell screening assay designed to identify inhibitors of LPS biosynthesis.[1]

Principle: A Salmonella strain with a mutation in the galE gene was utilized. This mutation prevents the epimerization of UDP-galactose to UDP-glucose, making the incorporation of exogenous radiolabeled galactose a specific measure of LPS synthesis. Inhibition of this incorporation would indicate a compound that interferes with the LPS biosynthetic pathway.

General Protocol:

  • Bacterial Strain: A galE mutant strain of Salmonella was used.

  • Culture Conditions: Bacteria were grown in a suitable medium to a specific optical density.

  • Assay Setup: The bacterial culture was incubated with the test compounds from a chemical library.

  • Radiolabeling: Radiolabeled galactose (e.g., [¹⁴C]galactose) was added to the cultures.

  • Incubation: The cultures were incubated for a defined period to allow for galactose incorporation.

  • Measurement of Incorporation: The amount of radiolabeled galactose incorporated into macromolecules (LPS) was quantified. This was likely achieved by precipitating the macromolecules, washing away unincorporated radiolabel, and measuring the radioactivity of the precipitate using liquid scintillation counting.

  • Hit Identification: Compounds that significantly reduced the incorporation of radiolabeled galactose compared to control wells were identified as primary hits.

Screening_Workflow cluster_workflow Whole-Cell Screening Workflow start Start prepare_cells Prepare Salmonella galE mutant culture start->prepare_cells add_compounds Add test compounds to microtiter plate wells prepare_cells->add_compounds add_cells Add bacterial culture to wells add_compounds->add_cells add_radiolabel Add radiolabeled galactose add_cells->add_radiolabel incubate Incubate add_radiolabel->incubate measure Measure galactose incorporation incubate->measure analyze Analyze data and identify hits measure->analyze end End analyze->end

Generalized workflow for the initial whole-cell screening assay.
Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of L-573,655 was quantified by determining its Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution was a common method used during the period of L-573,655's discovery.

General Protocol (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) was prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: L-573,655 was serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria with no drug) and negative (broth only) controls were included.

  • Incubation: The microtiter plate was incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC was determined as the lowest concentration of L-573,655 in which no visible bacterial growth (turbidity) was observed.

LpxC Enzyme Inhibition Assay

The direct inhibitory effect of L-573,655 on its molecular target was confirmed through an in vitro enzyme assay.

Principle: The activity of purified LpxC enzyme is measured in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is the IC50 value.

General Protocol:

  • Enzyme and Substrate: Purified LpxC enzyme from E. coli and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, were used.

  • Assay Buffer: A suitable buffer containing a divalent cation (e.g., Zn²⁺), essential for LpxC activity, was prepared.

  • Reaction Mixture: The assay was performed in microtiter plates. Each reaction well contained the assay buffer, purified LpxC enzyme, and varying concentrations of L-573,655.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate.

  • Incubation: The reaction was allowed to proceed for a specific time at a controlled temperature.

  • Detection of Product: The formation of the deacetylated product was measured. Early methods may have involved radiolabeled substrates and separation of product from substrate by chromatography, followed by scintillation counting.

  • IC50 Calculation: The enzyme activity at each inhibitor concentration was calculated and plotted against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The early research on L-573,655 was a landmark in the field of antibacterial drug discovery. It validated LpxC as a viable target for the development of novel antibiotics against Gram-negative bacteria. Although L-573,655 itself had modest potency and a limited spectrum of activity, it served as a crucial lead compound. Subsequent medicinal chemistry efforts, inspired by the structure of L-573,655, led to the synthesis of analogs with significantly improved potency and a broader spectrum of activity. The pioneering work on L-573,655 laid the foundation for the ongoing development of LpxC inhibitors as a potential new class of therapeutics to combat the growing challenge of antibiotic resistance.

References

L-573,655: A Technical Guide to its Role in Targeting Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oxazoline hydroxamic acid, L-573,655, and its role as an inhibitor of a key enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria. The document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biochemical pathway.

Core Concepts: The Gram-Negative Challenge and L-573,655's Target

Gram-negative bacteria possess a formidable outer membrane, with its outer leaflet primarily composed of lipopolysaccharide (LPS), also known as endotoxin. This LPS layer provides a crucial permeability barrier, contributing to the intrinsic resistance of these bacteria to many antibiotics. The biosynthesis of LPS is therefore an attractive target for the development of new antimicrobial agents.

L-573,655 emerged from a screen of a chemical compound library as an inhibitor of LPS synthesis. It was later identified as a specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[2][3] By inhibiting LpxC, L-573,655 effectively blocks the production of LPS, leading to a disruption of the outer membrane and subsequent bacterial cell death.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of L-573,655 and its more potent analog, L-161,140.

Table 1: In Vitro Activity of L-573,655

ParameterOrganism/EnzymeValue
Minimum Inhibitory Concentration (MIC)Escherichia coli (wild-type)200–400 µg/ml[1]
50% Inhibitory Concentration (IC50)Escherichia coli LpxC8.5 µM[1]

Table 2: In Vitro Activity of L-161,140 (An Analog of L-573,655)

ParameterOrganism/EnzymeValue
Minimum Inhibitory Concentration (MIC)Escherichia coli (wild-type)1-3 µg/ml[1]
50% Inhibitory Concentration (IC50)Not Specified0.03 µM[1]

Note: A significant limitation of these early LpxC inhibitors is their lack of activity against Pseudomonas aeruginosa.[1]

Mechanism of Action: Inhibition of the LpxC Enzyme in the Lipid A Biosynthesis Pathway

L-573,655 acts by directly inhibiting the LpxC enzyme. As a hydroxamic acid, it is proposed to chelate the active site zinc ion of the LpxC metalloenzyme, thereby preventing it from catalyzing the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This enzymatic step is crucial as it is the first committed step in the biosynthesis of Lipid A. The inhibition of this step leads to a depletion of the precursors required for LPS assembly, disrupting the integrity of the outer membrane and ultimately causing bacterial cell death.

The following diagram illustrates the initial steps of the Lipid A biosynthetic pathway, highlighting the role of LpxC and its inhibition by L-573,655.

LipidA_Biosynthesis cluster_cytoplasm Cytoplasm cluster_inhibition UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_OH_Myristoyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_OH_Myristoyl_GlcNAc LpxA UDP_3_OH_Myristoyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)glucosamine UDP_3_OH_Myristoyl_GlcNAc->UDP_3_OH_Myristoyl_GlcN LpxC LpxC_node LpxC Lipid_X Lipid X UDP_3_OH_Myristoyl_GlcN->Lipid_X LpxD L573655 L-573,655 L573655->LpxC_node caption Inhibition of LpxC by L-573,655 in the Lipid A Pathway. MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate plate with bacteria Inoculum->Inoculate Dilution Serial Dilution of L-573,655 in 96-well plate Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Visually inspect for growth or read OD600 Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC caption Workflow for MIC Determination by Broth Microdilution. LpxC_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Add_Buffer Add Assay Buffer Add_Inhibitor Add L-573,655 dilutions Add_Buffer->Add_Inhibitor Add_Enzyme Add LpxC Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate to start reaction Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 30°C Add_Substrate->Incubate_Reaction Add_Fluor_Reagent Add Fluorescent Reagent Incubate_Reaction->Add_Fluor_Reagent Measure_Fluorescence Measure Fluorescence Add_Fluor_Reagent->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 caption Workflow for a Fluorescence-Based LpxC Inhibition Assay.

References

L-573,655: A Technical Guide to an Oxazoline Hydroxamic Acid Derivative as a Pioneer LpxC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-573,655 is a seminal oxazoline hydroxamic acid derivative that played a pivotal role in the validation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) as a viable target for the development of novel Gram-negative antibacterial agents. This technical guide provides an in-depth analysis of L-573,655, encompassing its mechanism of action, synthesis, and biological activity. Detailed experimental protocols for key assays and a comprehensive summary of its structure-activity relationship (SAR) are presented to facilitate further research and development in this critical area of antimicrobial drug discovery.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global public health. The unique outer membrane of these bacteria, characterized by the presence of lipopolysaccharide (LPS), serves as a formidable barrier to many conventional antibiotics. LpxC, a zinc-dependent metalloenzyme, catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. The essentiality of LpxC for the viability of most Gram-negative bacteria makes it an attractive target for novel antibacterial agents.

L-573,655 emerged from early screening efforts as a specific inhibitor of LpxC.[1] Its discovery spurred the development of a plethora of more potent LpxC inhibitors, many of which are based on its core oxazoline hydroxamic acid scaffold. This document serves as a comprehensive resource on the foundational compound, L-573,655.

Mechanism of Action

L-573,655 exerts its antibacterial effect by inhibiting the enzymatic activity of LpxC. The proposed mechanism of action centers on the chelation of the catalytic zinc ion (Zn²⁺) within the active site of LpxC by the hydroxamic acid moiety of L-573,655. This interaction is critical for the catalytic activity of the enzyme, which involves the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. By binding to the zinc ion, L-573,655 effectively blocks the substrate from accessing the active site, thereby halting the biosynthesis of Lipid A and leading to bacterial cell death.

The interaction of L-573,655 with the LpxC active site is a key area of study for understanding the structure-activity relationships of this class of inhibitors.

Quantitative Data Summary

The biological activity of L-573,655 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the LpxC enzyme and their minimum inhibitory concentration (MIC) against various Gram-negative bacterial strains.

CompoundStructureTarget Organism/EnzymeIC50 (µM)MIC (µg/mL)Reference
L-573,655 2-(Phenoxymethyl)-4,5-dihydro-oxazole-4-carboxylic acid hydroxyamideE. coli LpxC8.5[1]
E. coli (wild-type)200-400[1]
L-161,240 An analog of L-573,655E. coli LpxC0.05[2]
E. coli4[2]

Experimental Protocols

Synthesis of L-573,655 (Illustrative)

Step 1: Synthesis of the Oxazoline Ring A common method for the synthesis of 2-substituted oxazolines involves the reaction of a β-amino alcohol with a carboxylic acid derivative. For L-573,655, this would likely involve the reaction of a serine derivative with a phenoxyacetyl derivative, followed by cyclization.

Step 2: Formation of the Hydroxamic Acid The carboxylic acid of the oxazoline intermediate can be converted to a hydroxamic acid. This is typically achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride or using a coupling agent) and then reacting it with hydroxylamine.

In Vitro LpxC Enzyme Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a test compound against LpxC.

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

  • Test compound (e.g., L-573,655) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the LpxC enzyme.

  • Initiate the reaction by adding the substrate to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (e.g., L-573,655)

  • Sterile 96-well microplates

  • Bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LpxC-mediated biosynthesis of Lipid A and a typical experimental workflow for identifying LpxC inhibitors.

LpxC_Inhibition_Pathway Substrate UDP-3-O-(R-3-hydroxymyristoyl)- N-acetylglucosamine LpxC LpxC Enzyme (with Zn²⁺) Substrate->LpxC Binds to active site Product UDP-3-O-(R-3-hydroxymyristoyl)- glucosamine + Acetate LpxC->Product Catalyzes deacetylation Blocked Inhibited LpxC (No Product Formation) LpxC->Blocked Inhibitor L-573,655 (Oxazoline Hydroxamic Acid) Inhibitor->LpxC Binds to Zn²⁺ in active site Inhibitor->Blocked

LpxC Inhibition by L-573,655.

LpxC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Enzyme Prepare Purified LpxC Enzyme Solution Dispense Dispense Reagents into 96-well Plate: - Assay Buffer - LpxC Enzyme - Test Compound Prep_Enzyme->Dispense Prep_Substrate Prepare Substrate Solution (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) Add_Substrate Initiate Reaction by Adding Substrate Prep_Substrate->Add_Substrate Prep_Compound Prepare Serial Dilutions of Test Compound (L-573,655) Prep_Compound->Dispense Incubate1 Pre-incubate Enzyme and Inhibitor Dispense->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (e.g., with Quenching Solution) Incubate2->Stop_Reaction Add_Reagent Add Detection Reagent Stop_Reaction->Add_Reagent Read_Plate Measure Signal (e.g., Fluorescence) Add_Reagent->Read_Plate Analyze Calculate % Inhibition and Determine IC50 Read_Plate->Analyze

LpxC Inhibition Assay Workflow.

Conclusion

L-573,655, as an early oxazoline hydroxamic acid derivative, was instrumental in establishing LpxC as a druggable target for Gram-negative infections. While its own potency is modest, the chemical scaffold it introduced has been the foundation for the development of highly potent LpxC inhibitors. The data and protocols presented in this guide are intended to support ongoing research efforts to develop novel antibiotics that can overcome the challenge of antimicrobial resistance. A thorough understanding of this pioneering molecule and its interactions with its target is crucial for the rational design of the next generation of LpxC-targeting therapeutics.

References

L-573,655 and its Interaction with the LpxC Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pioneering LpxC inhibitor, L-573,655, and its interaction with the active site of the essential bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The inhibition of this enzyme is a validated and promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[2][3]

Introduction to L-573,655

L-573,655 is an early, synthetic oxazoline hydroxamic acid that was identified as a specific inhibitor of LpxC.[1][4] While its in vitro potency is modest compared to later-generation inhibitors, its discovery was a seminal event that validated LpxC as a druggable antibacterial target and paved the way for the development of more potent analogs, such as L-161,140.[1][4]

Quantitative Inhibition Data

The inhibitory activity of L-573,655 and its more potent analog, L-161,140, against the Escherichia coli LpxC enzyme has been quantitatively characterized. The following tables summarize the key inhibitory parameters.

Inhibitor Chemical Class IC50 (µM) for E. coli LpxC Reference
L-573,655Oxazoline Hydroxamic Acid8.5[1]
Analog Ki (nM) for E. coli LpxC IC50 (µM) for E. coli LpxC MIC (µg/mL) for E. coli Reference
L-161,140Oxazoline Hydroxamic Acid500.031-3

Mechanism of Action and Interaction with the LpxC Active Site

The inhibitory activity of L-573,655 is attributed to its hydroxamic acid moiety, which acts as a chelating agent for the catalytic zinc ion (Zn²⁺) in the active site of LpxC.[4][5] This interaction competitively inhibits the binding of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

While a crystal structure of L-573,655 in complex with LpxC is not publicly available, detailed structural studies of its close and more potent analog, L-161,240, provide significant insights into the binding mode.[6] It is highly probable that L-573,655 interacts with the same key residues in the E. coli LpxC active site.

The key interactions are:

  • Zinc Chelation: The two oxygen atoms of the hydroxamic acid group directly coordinate with the active site Zn²⁺ ion. This interaction is further stabilized by the conserved active site residues Histidine 79 (H79), Histidine 238 (H238), and Aspartate 242 (D242).[6]

  • Hydrogen Bonding: The oxazoline ring of L-161,240 forms a hydrogen bond with the backbone carbonyl group of Leucine 62 (L62). The hydroxamate carbonyl oxygen also forms a hydrogen bond with the hydroxyl group of the conserved Threonine 191 (T191) side chain.[6]

The following diagram illustrates the proposed interaction of the hydroxamic acid headgroup of an inhibitor like L-573,655 with the key residues in the LpxC active site.

LpxC_Inhibitor_Interaction cluster_inhibitor L-573,655 (Hydroxamic Acid Moiety) cluster_active_site LpxC Active Site Hydroxamate_O1 O Zn Zn²⁺ Hydroxamate_O1->Zn Chelation Hydroxamate_O2 O Hydroxamate_O2->Zn Chelation Thr191 Thr191 Hydroxamate_O2->Thr191 H-bond Hydroxamate_N N-OH His79 His79 Zn->His79 Coordination His238 His238 Zn->His238 Coordination Asp242 Asp242 Zn->Asp242 Coordination

Caption: Proposed interaction of L-573,655's hydroxamic acid with the LpxC active site.

Downstream Effects of LpxC Inhibition

The inhibition of LpxC by L-573,655 has profound consequences for the bacterial cell, ultimately leading to cell death. The following workflow illustrates the downstream effects of LpxC inhibition.

Downstream_Effects L573655 L-573,655 LpxC LpxC Enzyme L573655->LpxC Inhibits Deacetylation Deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC->Deacetylation Catalyzes LipidA_Biosynthesis Lipid A Biosynthesis Pathway LpxC->LipidA_Biosynthesis Blocked by L-573,655 Deacetylation->LipidA_Biosynthesis Committed Step LPS_Production Lipopolysaccharide (LPS) Production LipidA_Biosynthesis->LPS_Production Outer_Membrane Outer Membrane Integrity LPS_Production->Outer_Membrane Maintains Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Disruption leads to

Caption: Pathway of LpxC inhibition by L-573,655 leading to bacterial cell death.

Experimental Protocols

The initial characterization of L-573,655 and its inhibitory effect on LpxC was described by Onishi et al. in their 1996 publication in Science, "Antibacterial agents that inhibit lipid A biosynthesis." While the full, detailed protocol is extensive, the core methodology for the in vitro LpxC enzyme assay is summarized below.

Objective: To determine the concentration of an inhibitor (e.g., L-573,655) required to inhibit 50% of the LpxC enzyme activity (IC50).

General Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, UDP-3-O-(R-3-hydroxy[¹⁴C]myristoyl)-N-acetylglucosamine, to its deacetylated product. The amount of product formed is quantified and compared between reactions with and without the inhibitor.

Key Reagents and Materials:

  • Purified E. coli LpxC enzyme

  • Radiolabeled substrate: UDP-3-O-(R-3-hydroxy[¹⁴C]myristoyl)-N-acetylglucosamine

  • Inhibitor: L-573,655 dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

  • Scintillation cocktail and scintillation counter

Workflow of the LpxC Inhibition Assay:

LpxC_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Separation cluster_quantification 4. Quantification & Analysis Prepare_Reactions Prepare reaction mixtures: - Assay Buffer - Purified LpxC Enzyme - Varying concentrations of L-573,655 Add_Substrate Initiate reaction by adding radiolabeled substrate Prepare_Reactions->Add_Substrate Incubate Incubate at a controlled temperature (e.g., 30°C) for a defined time Add_Substrate->Incubate Stop_Reaction Terminate the reaction (e.g., by adding acid) Incubate->Stop_Reaction Separate_Product Separate the radiolabeled product from the unreacted substrate (e.g., via chromatography) Stop_Reaction->Separate_Product Quantify_Product Quantify the amount of radiolabeled product using scintillation counting Separate_Product->Quantify_Product Calculate_IC50 Plot % inhibition vs. inhibitor concentration to determine IC50 Quantify_Product->Calculate_IC50

Caption: General workflow for the in vitro LpxC enzyme inhibition assay.

Conclusion

L-573,655 was a foundational discovery in the field of LpxC inhibitors. Although it has been surpassed in potency by subsequent generations of compounds, the elucidation of its mechanism of action and its interaction with the LpxC active site provided a critical roadmap for the structure-based design of novel Gram-negative antibacterial agents. The principles established through the study of L-573,655 continue to inform and guide current research in this vital area of drug discovery.

References

Methodological & Application

Application Notes and Protocols: L-573,655 In Vitro Antibacterial Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the in vitro antibacterial activity of L-573,655, an inhibitor of the lipopolysaccharide biosynthesis enzyme LpxC. The primary method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) against Escherichia coli. Additionally, this guide outlines data presentation and visualization of the experimental workflow.

Introduction

L-573,655 is an oxazoline hydroxamic acid that acts as an inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1] Inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death. The initial discovery of L-573,655 reported a Minimum Inhibitory Concentration (MIC) of 200–400 µg/ml for wild-type Escherichia coli.[1] This document provides a standardized protocol for determining the MIC of L-573,655, a critical parameter for evaluating its antibacterial efficacy.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general principles of the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

2.1.1. Materials

  • L-573,655

  • Dimethyl sulfoxide (DMSO)

  • Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate shaker

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

2.1.2. Preparation of Reagents

  • L-573,655 Stock Solution: Prepare a 10 mg/mL stock solution of L-573,655 in DMSO. Ensure complete dissolution. Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of E. coli.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2.1.3. Assay Procedure

  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Prepare a 2x working solution of L-573,655 at the highest desired concentration (e.g., 800 µg/mL) in CAMHB.

    • Add 200 µL of this 2x working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in concentrations ranging from 400 µg/mL down to 0.78 µg/mL.

    • Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile CAMHB to the wells in column 12.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

2.1.4. Determination of MIC

  • The MIC is defined as the lowest concentration of L-573,655 that completely inhibits visible growth of the organism.[4]

  • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • The MIC is the lowest concentration where the OD₆₀₀ is comparable to the negative control.

Data Presentation

Quantitative data from the MIC assay should be summarized in a clear and structured table.

CompoundBacterial StrainMIC (µg/mL)
L-573,655E. coli ATCC 25922200-400[1]
Analog 1E. coli ATCC 25922
Analog 2E. coli ATCC 25922

Visualization

LpxC Signaling Pathway

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC (Target of L-573,655) UDP_acyl_GlcNAc->LpxC acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcN LpxC->acyl_GlcNAc LpxD LpxD acyl_GlcNAc->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_A Lipid A LpxH->Lipid_A LPS Lipopolysaccharide Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane L573655 L-573,655 L573655->LpxC MIC_Workflow prep_compound Prepare L-573,655 Stock and Serial Dilutions inoculation Inoculate Microtiter Plate prep_compound->inoculation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_plate Visually Inspect or Read OD600 incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

References

Application Notes and Protocols for Neurokinin-1 (NK1) Receptor Antagonist Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for a representative Neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in numerous physiological and pathological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[1][2][3] Consequently, antagonists of the NK1 receptor have been investigated for their therapeutic potential in conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety.[4][5][6]

Initial clarification: The compound L-573,655 was originally identified as an inhibitor of the bacterial enzyme LpxC, a target for antibacterial drug discovery.[7] The following protocols are based on the intended therapeutic application of NK1 receptor antagonism, rather than the specific actions of L-573,655.

Application Note 1: Mechanism of Action and the NK1 Receptor Signaling Pathway

Background

Substance P (SP) is an undecapeptide neurotransmitter that preferentially binds to the NK1 receptor.[2][8] This receptor is widely expressed in the central and peripheral nervous systems, as well as in other tissues, including cells of the immune system.[6][9] The interaction between SP and the NK1 receptor is central to the transmission of pain signals and the inflammatory response.[3][10]

Upon binding of Substance P, the NK1 receptor, a Class A GPCR, undergoes a conformational change. This activates associated heterotrimeric G-proteins, primarily Gq/11 and Gs.[1][2] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC). These events trigger downstream signaling pathways, including the activation of transcription factors like NF-κB, which modulate inflammation and cell proliferation.[2][11] NK1 receptor antagonists function by competitively blocking the binding of Substance P to the receptor, thereby inhibiting these downstream signaling events.

Visualization of the NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/11 G-Protein NK1R->G_protein Activates Antagonist NK1 Antagonist (e.g., Aprepitant) Antagonist->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to Response Cellular Responses (Inflammation, Proliferation) NFkB->Response

Caption: Simplified NK1 receptor signaling cascade upon Substance P binding.

Application Note 2: Preclinical Models for Efficacy Evaluation

The therapeutic potential of an NK1 receptor antagonist can be evaluated across several key indications. The selection of appropriate preclinical models is critical for demonstrating efficacy.

  • Chemotherapy-Induced Emesis (CIE): Nausea and vomiting are significant side effects of chemotherapy.[5][12] NK1 receptor antagonists, such as aprepitant, are a cornerstone of antiemetic therapy for patients receiving highly emetogenic chemotherapy.[13] Efficacy is typically assessed in animal models that exhibit an emetic reflex, such as the ferret.

  • Anxiety and Depression: The SP/NK1R system is expressed in brain regions critical for mood and stress regulation, such as the amygdala and hippocampus.[6] Blockade of the NK1 receptor has shown antidepressant and anxiolytic effects in both preclinical models and some clinical trials.[4][6][14] Standard behavioral assays in rodents are used to evaluate these effects.[15][16]

  • Pain and Inflammation: Substance P is a key mediator of nociception and neurogenic inflammation.[10] While early clinical trials for pain were challenging, newer research into antagonists that can disrupt endosomal signaling shows renewed promise.[10] Efficacy can be assessed in various animal models of inflammatory and neuropathic pain.

Experimental Protocols

Protocol 1: In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG).

  • Radioligand: [³H]-Substance P or a suitable radiolabeled antagonist.

  • Test Compound (e.g., a novel NK1 antagonist).

  • Reference Compound (e.g., Aprepitant).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Multi-well plates and a cell harvester.

  • Liquid scintillation counter.

Methodology:

  • Plate Preparation: Add 25 µL of binding buffer to all wells. Add 25 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M in triplicate). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of the reference compound (e.g., 10 µM Aprepitant).

  • Radioligand Addition: Add 50 µL of [³H]-Substance P at a final concentration near its Kd value to all wells.

  • Membrane Addition: Add 100 µL of the NK1 receptor-expressing cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Model for Chemotherapy-Induced Emesis (Cisplatin-Induced Emesis in Ferrets)

Objective: To evaluate the anti-emetic efficacy of an NK1 receptor antagonist against acute and delayed emesis induced by a highly emetogenic chemotherapeutic agent.

Materials:

  • Male ferrets (Mustela putorius furo).

  • Test Compound (NK1 antagonist).

  • Positive Control: A known anti-emetic regimen (e.g., Aprepitant + Ondansetron + Dexamethasone).[13]

  • Vehicle control.

  • Cisplatin (e.g., 5-7.5 mg/kg, intraperitoneal).

  • Video recording equipment.

  • Animal housing with clear observation cages.

Methodology:

  • Acclimation and Dosing: Acclimate animals for at least 7 days. On Day 1, administer the test compound, positive control, or vehicle at appropriate times prior to the chemotherapeutic challenge (e.g., 60 minutes pre-cisplatin via oral gavage).

  • Emetic Challenge: Administer a single dose of cisplatin via intraperitoneal injection.

  • Observation (Acute Phase): Immediately place animals in observation cages and video record for the next 24 hours.

  • Observation (Delayed Phase): Continue observation and recording from 24 to 72 hours post-cisplatin administration.

  • Data Collection: Trained observers, blinded to the treatment groups, will analyze the video recordings to quantify the number of retches and vomits for each animal.

  • Endpoint Analysis: The primary endpoints are the total number of emetic episodes (retches + vomits) and the percentage of animals in each group that experience emesis during the acute (0-24h) and delayed (24-72h) phases.

  • Statistical Analysis: Compare the mean number of emetic episodes between treatment groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

Protocol 3: In Vivo Model for Anxiety-Like Behavior (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of an NK1 receptor antagonist in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[15][17]

Materials:

  • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Elevated Plus Maze (EPM) apparatus: Two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Test Compound (NK1 antagonist).

  • Positive Control: A known anxiolytic (e.g., Diazepam).

  • Vehicle control.

  • Video tracking software.

Methodology:

  • Acclimation and Dosing: Acclimate animals to the testing room for at least 60 minutes before the experiment. Administer the test compound, positive control, or vehicle at a set time before testing (e.g., 30-60 minutes).

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for 5 minutes.

  • Data Recording: Record the session using an overhead camera connected to video tracking software.

  • Data Analysis: The software will automatically score key behavioral parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for general locomotor effects).

  • Interpretation: Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and/or the percentage of entries into the open arms, without significantly altering total locomotor activity.

  • Statistical Analysis: Analyze data using t-tests or ANOVA to compare treatment groups with the vehicle control group.

Data Presentation: Representative Efficacy Data

The following tables summarize potential quantitative outcomes for a novel NK1 receptor antagonist ("Compound X") based on the protocols described above.

Table 1: In Vitro Receptor Binding Affinity

Compound NK1 Receptor Ki (nM)
Compound X 0.85
Aprepitant (Reference) 0.92

| Substance P (Endogenous Ligand) | 0.50 (Kd) |

Table 2: Efficacy in Ferret Model of Cisplatin-Induced Emesis

Treatment Group Mean Emetic Episodes (0-24h) % Protection (Acute) Mean Emetic Episodes (24-72h) % Protection (Delayed)
Vehicle + Cisplatin 45.2 ± 5.6 0% 28.5 ± 4.1 0%
Compound X (3 mg/kg) + Cisplatin 8.1 ± 2.3* 82% 5.2 ± 1.9* 81%
Aprepitant (3 mg/kg) + Cisplatin 7.5 ± 2.1* 83% 4.8 ± 1.5* 83%

*Data are presented as Mean ± SEM. p < 0.01 vs. Vehicle group.

Table 3: Efficacy in Mouse Elevated Plus Maze (EPM) Test

Treatment Group % Time in Open Arms % Open Arm Entries Total Distance Traveled (cm)
Vehicle 18.5 ± 2.1 22.4 ± 3.0 1540 ± 120
Compound X (10 mg/kg) 35.2 ± 3.5* 40.1 ± 4.2* 1595 ± 135
Diazepam (1 mg/kg) 42.8 ± 4.0* 48.5 ± 5.1* 1480 ± 110

*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle group.

Visualization of Experimental Workflow

The following diagram illustrates a typical preclinical development workflow for an NK1 receptor antagonist.

Preclinical_Workflow cluster_Discovery Phase 1: In Vitro Characterization cluster_PK Phase 2: Pharmacokinetics & Safety cluster_Efficacy Phase 3: In Vivo Efficacy Models a Primary Screen: NK1 Receptor Binding Assay b Functional Assay: Calcium Mobilization a->b c Selectivity Panel: Off-Target Receptor Screening b->c d Rodent PK Studies (Oral, IV) c->d Lead Candidate Selection e In Vitro ADME (Metabolic Stability, Permeability) d->e f Preliminary Toxicology e->f g Anti-Emesis Model (Ferret) f->g Dose Selection for Efficacy Studies h Anxiolytic Model (Rodent EPM) g->h i Analgesia Model (e.g., Formalin Paw Test) h->i

Caption: Preclinical workflow for an NK1 receptor antagonist candidate.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of L-573,655 against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of L-573,655, a known inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), against Escherichia coli. The provided methodologies, including broth microdilution and agar dilution, are based on established standards for antimicrobial susceptibility testing. This document is intended to guide researchers in accurately assessing the in vitro activity of L-573,655 against E. coli.

Introduction

L-573,655 is a hydroxamic acid-containing compound that has been identified as an inhibitor of LpxC.[1][2] LpxC is a crucial metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.[3][4][5][6] The LPS layer is essential for the integrity of the outer membrane, which acts as a barrier against harmful compounds, including antibiotics.[3] Consequently, the inhibition of LpxC represents a promising therapeutic strategy against multidrug-resistant Gram-negative pathogens.[2][6]

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound.[1] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This application note outlines the standardized procedures for determining the MIC of L-573,655 against Escherichia coli, a common Gram-negative bacterium used in antimicrobial research.

LpxC Signaling Pathway in E. coli

L-573,655 targets the LpxC enzyme, thereby inhibiting the synthesis of LPS. The initial steps of the lipid A biosynthetic pathway in E. coli are crucial for the formation of the outer membrane. The pathway begins with the acylation of UDP-N-acetylglucosamine by LpxA. The subsequent deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine is catalyzed by LpxC, which is the first irreversible and committed step in lipid A biosynthesis.[4][7] Inhibition of LpxC by compounds like L-573,655 disrupts this pathway, leading to a compromised outer membrane and ultimately, bacterial cell death.

LpxC_Pathway UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA R_3_OH_ACP R-3-hydroxymyristoyl-ACP R_3_OH_ACP->LpxA UDP_3_O_R_3_OH_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC UDP_3_O_R_3_OH_GlcNAc->LpxC UDP_3_O_R_3_OH_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine Lipid_A_Pathway Downstream Lipid A Biosynthesis UDP_3_O_R_3_OH_GlcN->Lipid_A_Pathway LpxA->UDP_3_O_R_3_OH_GlcNAc LpxC->UDP_3_O_R_3_OH_GlcN L573655 L-573,655 L573655->LpxC Inhibition

Caption: LpxC pathway inhibition by L-573,655.

Quantitative Data

The following table summarizes the reported MIC of L-573,655 against wild-type E. coli. Researchers should aim to reproduce this data within an acceptable range using the protocols outlined below.

CompoundOrganismMIC (µg/mL)Reference
L-573,655E. coli (wild-type)200–400[1]

Experimental Workflow for MIC Determination

The general workflow for determining the MIC of L-573,655 against E. coli involves preparing the compound, culturing the bacteria, performing serial dilutions of the compound, inoculating with the bacterial suspension, incubating, and finally, determining the concentration at which bacterial growth is inhibited.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare L-573,655 Stock Solution serial_dilution Perform Serial Dilutions of L-573,655 prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_ecoli Culture E. coli inoculation Inoculate with E. coli Suspension prep_ecoli->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read and Record MIC Value incubation->read_results

Caption: General workflow for MIC determination.

Experimental Protocols

The following are detailed protocols for determining the MIC of L-573,655 against E. coli. It is recommended to use a quality control strain, such as E. coli ATCC® 25922™, for which the expected MIC ranges of common antibiotics are known.[8][9][10][11]

Broth Microdilution Method

This method is performed in 96-well microtiter plates and is a widely used technique for MIC determination.[12][13][14][15][16]

Materials:

  • L-573,655

  • E. coli strain (e.g., ATCC® 25922™)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of L-573,655 Stock Solution:

    • Prepare a stock solution of L-573,655 in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Ensure complete dissolution.

  • Preparation of E. coli Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum density in the wells will be 5 x 10⁵ CFU/mL.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the L-573,655 stock solution (appropriately diluted to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared E. coli inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading the MIC:

    • The MIC is the lowest concentration of L-573,655 that completely inhibits visible growth of E. coli. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[12][17]

Materials:

  • L-573,655

  • E. coli strain (e.g., ATCC® 25922™)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Sterile test tubes

  • Water bath (45-50°C)

  • Inoculum replicating device (optional)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of L-573,655 Stock Solution:

    • Prepare a stock solution of L-573,655 as described for the broth microdilution method.

  • Preparation of Agar Plates with L-573,655:

    • Prepare a series of 2-fold dilutions of the L-573,655 stock solution in a suitable diluent.

    • Melt MHA and cool to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the L-573,655 dilution to 9 parts of molten MHA (e.g., 2 mL of compound dilution to 18 mL of MHA).[17] Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.

    • Allow the agar to solidify completely. Prepare a control plate with no compound.

  • Preparation of E. coli Inoculum:

    • Prepare an E. coli suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension 1:10 in sterile saline or broth to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Spot 1-2 µL of the diluted E. coli suspension onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to spot multiple isolates. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of L-573,655 that completely inhibits the growth of E. coli. The growth control plate should show confluent growth.

Conclusion

The protocols detailed in this application note provide a standardized approach for determining the MIC of L-573,655 against E. coli. Accurate and reproducible MIC data are essential for the preclinical evaluation of novel antimicrobial agents. Adherence to these established methodologies will ensure the generation of reliable data for drug development and research purposes.

References

Application Notes and Protocols for L-573,655 in Bacterial Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-573,655 is a pioneering small molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1] This enzyme is crucial for the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane in most Gram-negative bacteria.[1][2] By targeting LpxC, L-573,655 effectively inhibits the production of LPS, leading to a disruption of the bacterial outer membrane integrity and subsequent bactericidal effects. These application notes provide detailed protocols for the use of L-573,655 in microbiological research, particularly for studying the effects of LPS inhibition on Gram-negative bacteria.

Mechanism of Action

L-573,655 is a hydroxamic acid-containing compound that specifically targets the active site of the LpxC enzyme. The inhibition of LpxC is the first committed step in the Lipid A biosynthetic pathway.[1] This pathway is highly conserved among Gram-negative bacteria and is absent in Gram-positive bacteria and eukaryotes, making LpxC an attractive target for the development of novel antibiotics. The inhibition of this pathway compromises the structural integrity of the outer membrane, leading to increased permeability, cellular stress, and ultimately, cell death.

Quantitative Data Summary

The following table summarizes the available quantitative data for L-573,655 and its more potent analog, L-161,240. This data is essential for designing experiments and understanding the potency of these compounds.

CompoundTarget OrganismParameterValueReference
L-573,655 Escherichia coli (wild-type)MIC200–400 µg/mL[1]
L-573,655 Escherichia coli LpxCIC508.5 µM[1]
L-161,240 Escherichia coli (wild-type)MIC1–3 µg/mL[1]
L-161,240 LpxCIC500.03 µM[1]

Note: It is important to highlight that L-573,655 and its early analogs were found to be inactive against Pseudomonas aeruginosa.[1]

Signaling Pathway Diagram

The following diagram illustrates the Lipid A biosynthesis pathway in Gram-negative bacteria and indicates the specific step inhibited by L-573,655.

LipidA_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_O_acyl_GlcN Acetate LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP-2,3-diacyl-GlcN UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH UMP LpxB LpxB UDP_2_3_diacyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB Lipid_A_disaccharide Lipid A disaccharide LpxB->Lipid_A_disaccharide LpxK LpxK Lipid_A_disaccharide->LpxK ATP Phosphorylated_Lipid_A Phosphorylated Lipid A LpxK->Phosphorylated_Lipid_A Late_Acyltransferases Late Acyltransferases (LpxL, LpxM) Phosphorylated_Lipid_A->Late_Acyltransferases Acyl-ACP Kdo_Transferases Kdo Transferases (WaaA) Late_Acyltransferases->Kdo_Transferases Lipid_A_Kdo2 Lipid A-Kdo2 Kdo_Transferases->Lipid_A_Kdo2 CMP-Kdo L573655 L-573,655 L573655->LpxC

Fig. 1: Lipid A Biosynthesis Pathway and L-573,655 Inhibition.

Experimental Protocols

The following protocols provide a framework for conducting key experiments with L-573,655 in a bacterial cell culture setting.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is designed to determine the lowest concentration of L-573,655 that inhibits the visible growth of a target Gram-negative bacterium.

Materials:

  • L-573,655 stock solution (e.g., 10 mg/mL in DMSO)

  • Target Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the target bacterium from an agar plate and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilution of L-573,655:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.

    • Add 200 µL of the L-573,655 working solution to well 1. The working solution should be prepared to be twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of L-573,655 in which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Experimental Workflow Diagram

The following diagram outlines the workflow for the MIC determination protocol.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) start->prep_bacteria prep_plate Prepare 96-well Plate with CAMHB start->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate serial_dilute Perform 2-fold Serial Dilution of L-573,655 prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual Inspection or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Fig. 2: Workflow for MIC Determination.

Concluding Remarks

L-573,655 serves as a valuable research tool for investigating the consequences of LPS biosynthesis inhibition in Gram-negative bacteria. Its specific mechanism of action allows for targeted studies on outer membrane biogenesis, bacterial viability, and the development of resistance. The protocols and data presented here provide a foundation for researchers to effectively utilize L-573,655 in their experimental designs. It is recommended that researchers validate the optimal concentrations and incubation times for their specific bacterial strains and experimental conditions.

References

Application of L-573,655 in High-Throughput Screening for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-573,655 is an early synthetic oxazoline hydroxamic acid that has been identified as an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthetic pathway of lipid A, an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death, making it a validated and attractive target for the development of novel Gram-negative antibiotics.

These application notes provide detailed protocols for the use of L-573,655 as a reference compound in both biochemical and whole-cell high-throughput screening (HTS) assays designed to identify new inhibitors of LpxC and the LPS biosynthesis pathway.

Mechanism of Action of L-573,655

L-573,655 acts as a competitive inhibitor of the LpxC enzyme. Its hydroxamic acid moiety chelates the catalytic zinc ion in the active site of LpxC, preventing the deacetylation of its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This enzymatic blockade halts the Raetz pathway of lipid A biosynthesis, leading to the accumulation of toxic intermediates and ultimately compromising the structural integrity of the bacterial outer membrane.

Signaling Pathway: The Raetz Pathway of Lipopolysaccharide Biosynthesis

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN L573655 L-573,655 L573655->LpxC LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB Lipid_IVA Lipid IVA LpxB->Lipid_IVA LpxK LpxK Lipid_IVA->LpxK Phosphorylated_Lipid_IVA Phosphorylated Lipid IVA LpxK->Phosphorylated_Lipid_IVA WaaA WaaA (KdtA) Phosphorylated_Lipid_IVA->WaaA Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA->Kdo2_Lipid_IVA Late_Acyltransferases Late Acyltransferases (LpxL, LpxM) Kdo2_Lipid_IVA->Late_Acyltransferases Lipid_A Lipid A Late_Acyltransferases->Lipid_A LPS_Transport LPS Transport (Lpt complex) Lipid_A->LPS_Transport Outer_Membrane Outer Membrane LPS_Transport->Outer_Membrane Biochemical_HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating (384-well plate) Enzyme_Addition Add LpxC Enzyme Compound_Plating->Enzyme_Addition L573655_Control L-573,655 Control Plating L573655_Control->Enzyme_Addition Pre_incubation Pre-incubation Enzyme_Addition->Pre_incubation Substrate_Addition Add LpxC Substrate Pre_incubation->Substrate_Addition Reaction_Incubation Reaction Incubation Substrate_Addition->Reaction_Incubation Quench_Reaction Quench Reaction Reaction_Incubation->Quench_Reaction MS_Analysis High-Throughput Mass Spectrometry Analysis Quench_Reaction->MS_Analysis Data_Processing Calculate % Inhibition MS_Analysis->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Whole_Cell_HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Library Serial Dilution (96/384-well plate) Inoculation Inoculate Plates Compound_Dilution->Inoculation Bacteria_Prep Prepare Bacterial Inoculum (E. coli) Bacteria_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation OD_Measurement Measure Optical Density (OD600) Incubation->OD_Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) OD_Measurement->MIC_Determination Hit_Selection Hit Selection MIC_Determination->Hit_Selection

Application Notes and Protocols for L-573,655 in Studying Bacterial Outer Membrane Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-573,655, a potent inhibitor of the enzyme LpxC, to investigate the integrity of the bacterial outer membrane in Gram-negative bacteria. By targeting the essential lipid A biosynthetic pathway, L-573,655 serves as a valuable tool for understanding outer membrane biology and for the development of novel antimicrobial agents.

Introduction

The outer membrane of Gram-negative bacteria is a formidable barrier, crucial for their survival and resistance to many antibiotics.[1] This membrane's outer leaflet is primarily composed of lipopolysaccharide (LPS), with its lipid A component serving as the hydrophobic anchor.[2][3] The biosynthesis of lipid A is an essential process for most Gram-negative bacteria, making the enzymes in this pathway attractive targets for new antibiotics.[2][4]

L-573,655 is a hydroxamic acid-containing small molecule that specifically inhibits UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[5] LpxC catalyzes the second and committed step in the biosynthesis of lipid A.[3][4] Inhibition of LpxC by L-573,655 disrupts the production of LPS, leading to a compromised outer membrane, increased permeability, and ultimately, bacterial cell death.[6][7] This property makes L-573,655 and its analogs powerful research tools for probing the consequences of impaired outer membrane integrity.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

L-573,655 targets LpxC, a cytosolic enzyme that is highly conserved among Gram-negative bacteria.[8] By inhibiting LpxC, L-573,655 effectively blocks the lipid A biosynthetic pathway, as illustrated in the following diagram.

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane -> Outer Membrane UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA Acyl-ACP Acyl-ACP Acyl-ACP->LpxA LpxD LpxD Acyl-ACP->LpxD UDP-3-O-acyl-GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP-3-O-acyl-GlcNAc Acylation LpxC LpxC UDP-3-O-acyl-GlcNAc->LpxC Deacetylation (Committed Step) UDP-3-O-acyl-GlcN UDP-3-O-acyl-GlcN LpxC->UDP-3-O-acyl-GlcN L573655 L-573,655 L573655->LpxC Inhibition UDP-3-O-acyl-GlcN->LpxD LpxB LpxB UDP-3-O-acyl-GlcN->LpxB LipidX Lipid X LpxD->LipidX LpxH LpxH LipidX->LpxH LpxH->LpxB LipidIVA Lipid IVA LpxB->LipidIVA LpxK LpxK WaaA WaaA LpxK->WaaA LipidIVA->LpxK Kdo Kdo Kdo->WaaA Kdo2LipidIVA Kdo2-Lipid IVA WaaA->Kdo2LipidIVA LpxL LpxL Kdo2LipidIVA->LpxL LpxM LpxM LpxL->LpxM LipidA Lipid A LpxM->LipidA Transport LPS Transport (MsbA, Lpt proteins) LipidA->Transport OM Outer Membrane Transport->OM

Caption: Inhibition of the Lipid A biosynthetic pathway by L-573,655.

Quantitative Data Summary

The following table summarizes the inhibitory and antimicrobial activities of L-573,655 and some of its key analogs. This data is essential for determining appropriate experimental concentrations.

CompoundTarget Organism/EnzymeIC50 (µM)MIC (µg/mL)Reference
L-573,655 E. coli LpxC8.5200-400[5]
L-161,140 E. coli LpxC0.031-3[5]
L-161,240 E. coli LpxC0.026 (at 3 µM substrate)-[3]
E. coli LpxC0.44 (at 25 µM substrate)-[3]
CHIR-090 A. aeolicus LpxC~0.001-0.0017-[4]
BB-78484 E. coli LpxC0.4 ± 0.09-[3]
BB-78485 E. coli LpxC0.16 ± 0.07-[3]
LpxC-4 (PF-5081090) P. aeruginosa-≤0.25 (MIC90)[7]
K. pneumoniae-1 (MIC90)[7]

Experimental Protocols

The following protocols describe standard assays for assessing bacterial outer membrane integrity using L-573,655 or other LpxC inhibitors.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of L-573,655 on bacterial outer membrane integrity.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays OM Integrity Assays cluster_analysis Data Analysis Culture Bacterial Culture (e.g., E. coli) Treatment Treat Bacteria with Varying Concentrations of L-573,655 Culture->Treatment Compound Prepare L-573,655 Stock Solution Compound->Treatment NPN_Assay NPN Uptake Assay (Outer Membrane Permeability) Treatment->NPN_Assay Nitrocefin_Assay Nitrocefin Hydrolysis Assay (Outer Membrane Permeability) Treatment->Nitrocefin_Assay Analysis Measure Fluorescence/ Absorbance and Analyze Data NPN_Assay->Analysis Nitrocefin_Assay->Analysis Conclusion Draw Conclusions on OM Integrity Disruption Analysis->Conclusion

Caption: General workflow for assessing outer membrane integrity.

Protocol 1: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay measures the permeability of the outer membrane to the hydrophobic fluorescent probe NPN. In bacteria with an intact outer membrane, NPN is excluded. When the outer membrane is damaged, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.[1][9]

Materials:

  • Bacterial culture (e.g., E. coli)

  • L-573,655 stock solution (in DMSO)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Bacterial Preparation:

    • Grow an overnight culture of the desired Gram-negative bacterial strain.

    • Inoculate fresh media and grow to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to a final OD600 of 0.5.[10]

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of L-573,655 to the wells. Include a vehicle control (DMSO) and a positive control for membrane permeabilization (e.g., polymyxin B).

    • Add the bacterial suspension to each well.

    • Add NPN to the bacterial suspension to a final concentration of 10-20 µM immediately before measurement.[10][11]

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[11][12]

    • Monitor the fluorescence kinetically for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity over time for each concentration of L-573,655.

    • The rate of increase in fluorescence is proportional to the degree of outer membrane permeabilization.

Protocol 2: Nitrocefin Hydrolysis Assay

This assay utilizes the chromogenic cephalosporin, nitrocefin, to assess outer membrane permeability. Nitrocefin can only be hydrolyzed by periplasmic β-lactamases if it can cross the outer membrane. The hydrolysis of nitrocefin results in a color change that can be measured spectrophotometrically.

Materials:

  • Bacterial culture (expressing a periplasmic β-lactamase)

  • L-573,655 stock solution (in DMSO)

  • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO, then diluted to 0.1 mg/mL in buffer)[5]

  • HEPES buffer (10 mM, pH 7.0) with 5 mM MgCl2

  • Spectrophotometer or microplate reader (absorbance at 482-495 nm)

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5-0.8).[5]

    • Harvest cells by centrifugation and resuspend in HEPES buffer to a standardized OD600 (e.g., 1.0).[5]

  • Assay Setup:

    • Pre-incubate the bacterial suspension with varying concentrations of L-573,655 for a desired period.

    • In a cuvette or microplate well, add the nitrocefin solution.

    • Add the pre-incubated bacterial suspension to initiate the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 482-495 nm over time.[5][13]

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time plot.

    • An increased rate of hydrolysis in the presence of L-573,655 indicates increased outer membrane permeability.

Expected Outcomes and Interpretation

Treatment of susceptible Gram-negative bacteria with L-573,655 is expected to result in a dose-dependent increase in outer membrane permeability. This will be observed as:

  • An increase in NPN fluorescence.

  • An increased rate of nitrocefin hydrolysis.

These results directly demonstrate the disruption of the outer membrane's barrier function due to the inhibition of LPS biosynthesis. Further downstream effects can include potent bactericidal activity and sensitization of the bacteria to other antibiotics that are normally excluded by the outer membrane.[6][14]

Troubleshooting

  • No effect observed:

    • Verify the activity of the L-573,655 compound.

    • Ensure the bacterial strain is susceptible to LpxC inhibition (some species may have less sensitive LpxC orthologs or efflux pumps that remove the inhibitor).

    • Increase the incubation time or concentration of L-573,655.

  • High background in NPN assay:

    • Ensure the NPN solution is fresh and protected from light.

    • Check for cell lysis, which can release hydrophobic components that interact with NPN.

  • High background in nitrocefin assay:

    • Check for cell lysis and release of periplasmic β-lactamase into the medium. A control with cell-free supernatant can account for this.[5]

By following these application notes and protocols, researchers can effectively utilize L-573,655 as a tool to investigate the critical role of the outer membrane in Gram-negative bacteria and to explore new avenues for antimicrobial drug discovery.

References

Application Notes and Protocols: L-573,655 as a Positive Control in LpxC Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. The absence of an LpxC homolog in mammalian cells makes it an attractive target for the development of novel antibiotics. L-573,655 is an early, well-characterized inhibitor of LpxC and serves as a reliable positive control in assays designed to screen for and characterize new LpxC inhibitors. These application notes provide detailed protocols and data for utilizing L-573,655 in LpxC inhibition assays.

Mechanism of Action

LpxC is a zinc-dependent metalloenzyme. L-573,655, a hydroxamic acid-containing compound, functions by chelating the catalytic zinc ion in the active site of LpxC. This interaction blocks the binding of the native substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby inhibiting the deacetylation reaction, which is the second and committed step in the lipid A biosynthetic pathway.

Data Presentation

The inhibitory activity of L-573,655 and other relevant LpxC inhibitors is summarized in the table below. This data is crucial for establishing baseline inhibition and for comparing the potency of novel compounds.

CompoundOrganismIC50 (µM)Ki (nM)Reference(s)
L-573,655 Escherichia coli8.5Not Reported[1]
L-161,240Escherichia coli0.0350[1]
BB-78485Escherichia coli0.1620[2]
CHIR-090Escherichia coliNot Reported4[2]

Note: L-573,655 and its more potent analog, L-161,140, have been reported to be inactive against Pseudomonas aeruginosa.[1]

Experimental Protocols

A fluorescence-based assay is a common method for measuring LpxC activity and inhibition. The following protocol is adapted from established methods and is suitable for a 96-well plate format.

Materials and Reagents
  • LpxC enzyme (from E. coli)

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (Substrate)

  • L-573,655 (Positive Control)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5% glycerol, 0.01% Tween-20

  • Dimethyl sulfoxide (DMSO)

  • Fluorescamine solution

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 390 nm, Emission: 470 nm)

Protocol: Fluorescence-Based LpxC Inhibition Assay
  • Compound Preparation:

    • Prepare a stock solution of L-573,655 in DMSO (e.g., 10 mM).

    • Create a serial dilution of L-573,655 in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM down to 10 nM).

    • Test compounds should be prepared in a similar manner.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted L-573,655 or test compound to the appropriate wells. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.

    • Add 48 µL of Assay Buffer containing the LpxC enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics (typically in the low nanomolar range).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, dissolved in Assay Buffer to each well. The final substrate concentration should be at or near its Km value for the enzyme.

    • Incubate the plate at 37°C for 30 minutes. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding 50 µL of fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the fluorescence intensity using a plate reader with excitation at 390 nm and emission at 470 nm.

  • Data Analysis:

    • Subtract the background fluorescence (negative control wells) from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO only) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Lipid A Biosynthesis Pathway and LpxC Inhibition

LipidA_Pathway cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition UDP_GlcNAc UDP-GlcNAc Product1 UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->Product1 LpxA Product2 UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine Product1->Product2 LpxC LpxC_enzyme LpxC Enzyme Further_Steps ... Further enzymatic steps Product2->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A L573655 L-573,655 L573655->LpxC_enzyme Inhibits

Caption: LpxC catalyzes the second, committed step in the Lipid A biosynthesis pathway.

LpxC Inhibition Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare L-573,655 (or test compound) serial dilutions in DMSO Add_Inhibitor Add 2 µL of compound/ DMSO to 96-well plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare LpxC enzyme in Assay Buffer Add_Enzyme Add 48 µL of LpxC enzyme solution Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate in Assay Buffer Add_Substrate Add 50 µL of Substrate solution Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 15 min at room temperature Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate for 30 min at 37°C Add_Substrate->Incubate Add_Fluorescamine Add 50 µL of Fluorescamine solution Incubate->Add_Fluorescamine Incubate_Dark Incubate for 10 min in the dark Add_Fluorescamine->Incubate_Dark Read_Fluorescence Read fluorescence (Ex: 390 nm, Em: 470 nm) Incubate_Dark->Read_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 Read_Fluorescence->Analyze_Data

Caption: Workflow for a fluorescence-based LpxC inhibition assay.

References

Application Notes and Protocols for Assessing the Stability of L-573,655 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-573,655 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial enzyme in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria.[1][2] By inhibiting LpxC, L-573,655 disrupts the integrity of the bacterial outer membrane, leading to cell death. This specific mechanism of action makes L-573,655 a promising candidate for the development of new antibiotics targeting multi-drug resistant Gram-negative pathogens.

Given its therapeutic potential, a thorough understanding of the stability of L-573,655 in solution is paramount for the development of robust formulations and the definition of appropriate storage conditions and shelf-life. These application notes provide a comprehensive overview of the methods and protocols for assessing the stability of L-573,655 in solution, including forced degradation studies and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Chemical Structure and Properties

L-573,655 is characterized by an oxazoline hydroxamic acid scaffold. The oxazoline ring is generally stable under neutral conditions but can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening and the formation of a β-amino ester or a β-hydroxy amide.[3][4][5][6] The hydroxamic acid moiety is a known zinc-chelating group, which is critical for its inhibitory activity on the zinc-dependent LpxC enzyme.[2][7] However, hydroxamic acids can also be prone to degradation, particularly through hydrolysis.

Signaling Pathway of LpxC Inhibition

L-573,655 exerts its antibacterial effect by inhibiting LpxC, the enzyme responsible for the second committed step in the lipopolysaccharide (LPS) biosynthesis pathway in Gram-negative bacteria.[2][8][9] This pathway is essential for the formation of the outer membrane. Inhibition of LpxC leads to the depletion of lipid A, a critical component of LPS, thereby compromising the structural integrity of the bacterial outer membrane and ultimately causing cell death.

LpxC_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_HMA_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_HMA_GlcNAc LpxC LpxC UDP_HMA_GlcNAc->LpxC UDP_HMA_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_HMA_GlcN L573655 L-573,655 L573655->LpxC LpxD LpxD UDP_HMA_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Kdo_transferases Kdo Transferases Lipid_IVA->Kdo_transferases Kdo2_Lipid_IVA (Kdo)2-Lipid IVA Kdo_transferases->Kdo2_Lipid_IVA Late_acyltransferases Late Acyltransferases Kdo2_Lipid_IVA->Late_acyltransferases Lipid_A Lipid A Late_acyltransferases->Lipid_A

Figure 1. Inhibition of the Lipopolysaccharide Biosynthesis Pathway by L-573,655.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of L-573,655. These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.

Objective: To identify the degradation pathways of L-573,655 under various stress conditions.

Materials:

  • L-573,655 reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Milli-Q water or equivalent

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated pH meter

  • Calibrated oven

  • Photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of L-573,655 in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

    • Repeat the experiment with 1 N HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

    • Repeat the experiment with 1 N NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

    • Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.

  • Thermal Degradation:

    • Place a solid sample of L-573,655 in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the mobile phase for analysis.

  • Photostability Testing:

    • Expose a solution of L-573,655 (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Forced_Degradation_Workflow start L-573,655 Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling analysis Analyze by HPLC-UV/MS thermal->analysis photo->analysis neutralization Neutralize (for Acid/Base) sampling->neutralization neutralization->analysis

Figure 2. Workflow for Forced Degradation Studies of L-573,655.
Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of L-573,655 and detecting the formation of degradation products.

Objective: To develop and validate an HPLC method capable of separating L-573,655 from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Initial Suggested Conditions):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-gradient elution is recommended to ensure the separation of polar and non-polar degradation products. A suggested starting gradient is:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of L-573,655 (a range of 210-400 nm is recommended for PDA).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Analyze samples from the forced degradation studies. The method is considered specific if it can resolve the peak of L-573,655 from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Prepare a series of standard solutions of L-573,655 over a concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of L-573,655 into a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in the chromatographic conditions (e.g., ±0.1 unit in mobile phase pH, ±2°C in column temperature, ±0.1 mL/min in flow rate). The system suitability parameters should remain within acceptable limits.

Data Presentation

The results of the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of L-573,655

Stress ConditionTime (hours)% Assay of L-573,655Number of Degradation ProductsMajor Degradant Peak Area (%)
0.1 N HCl, 60°C0100.00-
295.214.5
489.829.1 (DP-1), 0.8 (DP-2)
878.5218.2 (DP-1), 2.5 (DP-2)
2455.1335.6 (DP-1), 8.2 (DP-2), 1.1 (DP-3)
0.1 N NaOH, 60°C0100.00-
292.117.6
483.4215.2 (DP-4), 1.0 (DP-5)
865.7230.1 (DP-4), 3.5 (DP-5)
2430.2355.3 (DP-4), 12.1 (DP-5), 2.4 (DP-6)
3% H₂O₂, RT2488.9110.8
Thermal, 80°C4898.511.2
Photostability1.2 M lux h96.322.5 (DP-7), 1.0 (DP-8)

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Validation Summary of the Stability-Indicating HPLC Method for L-573,655

ParameterResultAcceptance Criteria
Specificity No interference from degradantsPeak purity > 0.999
Linearity
Range (µg/mL)1 - 100-
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (% Recovery)
80%99.598.0 - 102.0
100%100.298.0 - 102.0
120%99.898.0 - 102.0
Precision (% RSD)
Repeatability (n=6)0.85≤ 2.0
Intermediate Precision1.23≤ 2.0
LOD (µg/mL) 0.15-
LOQ (µg/mL) 0.50-
Robustness No significant change in resultsSystem suitability passes

Conclusion

The protocols and methods outlined in these application notes provide a robust framework for the comprehensive assessment of the stability of L-573,655 in solution. By performing forced degradation studies and developing a validated stability-indicating HPLC method, researchers and drug development professionals can gain critical insights into the degradation pathways and intrinsic stability of this promising antibacterial compound. This information is essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of future L-573,655-based therapeutics.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of L-573,655 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive protocol for determining the in vitro antimicrobial susceptibility of clinical isolates to L-573,655, an early inhibitor of the lipopolysaccharide (LPS) biosynthetic enzyme LpxC. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research. The protocols described herein cover standard methods for antimicrobial susceptibility testing (AST), including broth microdilution and disk diffusion, data interpretation, and quality control procedures. Detailed experimental workflows and the compound's mechanism of action are visually represented to ensure clarity and reproducibility.

Mechanism of Action of L-573,655

L-573,655 is a hydroxamic acid-containing small molecule that specifically targets and inhibits the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. LpxC catalyzes a crucial, early step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. By inhibiting LpxC, L-573,655 disrupts the integrity of the bacterial outer membrane, leading to cell death. Its activity is specific to Gram-negative bacteria, with initial studies showing limited activity against Pseudomonas aeruginosa.

LpxC_Inhibition_Pathway Simplified LPS Biosynthesis Pathway and L-573,655 Inhibition cluster_pathway Cytoplasm UDP_GlcNAc UDP-GlcNAc LpxC LpxC Enzyme (Deacetylase) UDP_GlcNAc->LpxC Acyl-ACP UDP_acyl_GlcNAc UDP-3-O-(acyl)-GlcNAc Product_1 UDP-3-O-(acyl)-GlcN LpxC->Product_1 Lipid_A Lipid A Synthesis Product_1->Lipid_A LPS_Core LPS Core Assembly Lipid_A->LPS_Core Transport Transport to Outer Membrane LPS_Core->Transport Inhibitor L-573,655 Inhibitor->LpxC AST_Workflow General Workflow for Antimicrobial Susceptibility Testing cluster_methods Susceptibility Testing Methods start Obtain and Culture Clinical Isolates prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum qc Perform Quality Control (e.g., E. coli ATCC 25922) prep_inoculum->qc bmd Broth Microdilution (MIC) prep_inoculum->bmd dd Disk Diffusion (Zone of Inhibition) prep_inoculum->dd incubation Incubate Plates (35°C for 16-20 hours) qc->incubation bmd->incubation dd->incubation read_results Read and Record Results (MIC or Zone Diameter) incubation->read_results interpret Interpret Results (S, I, R Categories) read_results->interpret Interpretation_Logic Logic for MIC Interpretation cluster_comparison Comparison to Breakpoints mic_result MIC Result (µg/mL) susceptible MIC ≤ S Breakpoint mic_result->susceptible Compare intermediate S Breakpoint < MIC ≤ R Breakpoint susceptible->intermediate No category_s Category: Susceptible (S) susceptible->category_s Yes resistant MIC > R Breakpoint intermediate->resistant No category_i Category: Intermediate (I) intermediate->category_i Yes category_r Category: Resistant (R) resistant->category_r

Troubleshooting & Optimization

Technical Support Center: Overcoming L-573,655 Resistance in P. aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LpxC inhibitor L-573,655 and encountering resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is L-573,655 and what is its mechanism of action?

L-573,655 is an experimental antibacterial compound that targets the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1] LpxC is a crucial enzyme in the biosynthetic pathway of Lipid A, which is the lipid anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, L-573,655 prevents the formation of a functional outer membrane, leading to bacterial cell death.

Q2: Is L-573,655 expected to be effective against P. aeruginosa?

Initial studies with L-573,655 and its analogs showed that while they were potent against Escherichia coli, they exhibited little to no activity against wild-type P. aeruginosa.[1] This inherent resistance is a significant challenge in the development of LpxC inhibitors for treating P. aeruginosa infections.

Q3: What are the primary mechanisms of resistance to LpxC inhibitors in P. aeruginosa?

The most commonly observed mechanism of resistance to LpxC inhibitors in P. aeruginosa is the upregulation of multidrug efflux pumps.[1] Specifically, the overexpression of the Resistance-Nodulation-Division (RND) family pumps, such as MexAB-OprM and MexCD-OprJ, can effectively extrude LpxC inhibitors from the bacterial cell, preventing them from reaching their target.[1] Additionally, mutations in genes related to fatty acid biosynthesis, such as fabG, have been identified in resistant strains.[1]

Troubleshooting Guide

Issue 1: High Minimum Inhibitory Concentration (MIC) of L-573,655 against P. aeruginosa

If you are observing high MIC values for L-573,655 against your P. aeruginosa strains, it is likely due to intrinsic or acquired resistance mechanisms. The following table summarizes potential causes and suggested troubleshooting steps.

Potential Cause Experimental Verification Suggested Next Steps
Upregulation of Efflux Pumps Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of efflux pump genes (e.g., mexB, mexD).- Test L-573,655 in combination with a known efflux pump inhibitor (EPI).- Use a P. aeruginosa strain with a knockout of key efflux pump genes.
Target Modification Sequence the lpxC gene to identify potential mutations that could alter drug binding.- If mutations are found, perform site-directed mutagenesis to confirm their role in resistance.- Model the binding of L-573,655 to the mutated LpxC protein.
Reduced Outer Membrane Permeability Assess outer membrane permeability using assays such as the NPN (1-N-phenylnaphthylamine) uptake assay.- Investigate potential mutations in porin genes.- Consider that P. aeruginosa inherently has low outer membrane permeability.[3]
Metabolic Bypass Mechanisms Analyze the fatty acid biosynthesis pathway for mutations, particularly in the fabG gene.[1]- Supplement growth media to investigate if specific fatty acids can overcome the inhibitory effect.
Issue 2: Development of Resistance During Experiments

If you observe that your initially susceptible P. aeruginosa strains become resistant to L-573,655 over time, this suggests the selection of resistant mutants.

Workflow for Investigating Acquired Resistance:

G cluster_0 Start: Resistant Phenotype Observed cluster_1 Genotypic Analysis cluster_2 Phenotypic Analysis cluster_3 Conclusion Start Isolate resistant colonies WGS Whole Genome Sequencing Start->WGS TargetSeq Sanger Sequencing of lpxC Start->TargetSeq MIC MIC determination with EPIs WGS->MIC TargetSeq->MIC qRT_PCR qRT-PCR for efflux pump genes MIC->qRT_PCR Conclusion Identify Resistance Mechanism qRT_PCR->Conclusion

Caption: Workflow for investigating acquired resistance to L-573,655.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of L-573,655 against P. aeruginosa.

  • Preparation of Inoculum:

    • Culture P. aeruginosa overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Preparation of L-573,655 Dilutions:

    • Prepare a stock solution of L-573,655 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of L-573,655 in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Incubation:

    • Add the prepared bacterial inoculum to each well containing the L-573,655 dilutions.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of L-573,655 that completely inhibits visible growth of the bacteria.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol is for quantifying the expression of efflux pump genes (e.g., mexB, mexD) in P. aeruginosa exposed to L-573,655.

  • RNA Extraction:

    • Culture P. aeruginosa with and without a sub-inhibitory concentration of L-573,655.

    • Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Set up the qRT-PCR reaction using a suitable master mix, primers specific for the target efflux pump genes, and a housekeeping gene (e.g., rpoD) for normalization.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

Signaling Pathways and Resistance Mechanisms

LpxC Inhibition and Efflux Pump-Mediated Resistance:

The following diagram illustrates the mechanism of action of L-573,655 and the primary resistance mechanism in P. aeruginosa.

G cluster_0 P. aeruginosa Cell cluster_1 Outer Membrane cluster_2 Periplasm cluster_3 Inner Membrane LPS LPS LpxC_pathway Lipid A Biosynthesis LpxC_pathway->LPS Synthesis EffluxPump MexAB-OprM Efflux Pump L573_ext L-573,655 (extracellular) EffluxPump->L573_ext Efflux L573_int L-573,655 (intracellular) L573_ext->L573_int Entry L573_int->LpxC_pathway Inhibition L573_int->EffluxPump Substrate

Caption: L-573,655 inhibits Lipid A biosynthesis, while efflux pumps expel it.

References

Technical Support Center: Optimizing L-573,655 for Bactericidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-573,655. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing L-573,655 for its bactericidal properties. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is L-573,655 and what is its mechanism of action?

A1: L-573,655 is an oxazoline hydroxamic acid compound that acts as an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial metalloenzyme in the biosynthetic pathway of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, L-573,655 blocks the synthesis of Lipid A, the membrane anchor of LPS, which is essential for bacterial growth and viability, leading to bactericidal effects.[2]

Q2: What is the typical spectrum of activity for L-573,655?

A2: As an inhibitor of LpxC, L-573,655 is expected to be active against a range of Gram-negative bacteria. Its activity against Gram-positive bacteria is generally limited due to the absence of an outer membrane and the LPS pathway. The spectrum of activity should be determined empirically for your specific strains of interest.

Q3: What are the reported Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values for L-573,655?

A3: For wild-type Escherichia coli, the reported MIC of L-573,655 is in the range of 200–400 µg/ml.[1] The IC50 for the E. coli LpxC enzyme is approximately 8.5 µM.[1] Note that more potent analogs of L-573,655 have been developed.

Q4: How should I prepare and store L-573,655 stock solutions?

A4: L-573,655, like other LpxC inhibitors, is often prepared in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation. As a hydroxamic acid-containing compound, L-573,655 may be susceptible to hydrolysis, so proper storage is crucial for maintaining its potency.

Troubleshooting Guides

Issue 1: Higher than expected MIC/MBC values or lack of bactericidal activity.
Possible Cause Troubleshooting Step
Compound Degradation As a hydroxamic acid, L-573,655 may be unstable in certain media or over time. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
Inappropriate Assay Conditions Ensure you are using cation-adjusted Mueller-Hinton Broth (caMHB) for susceptibility testing, as recommended by CLSI guidelines. The presence of divalent cations like Mg2+ and Ca2+ can be crucial for outer membrane integrity and compound activity.
Bacterial Resistance The target bacteria may have intrinsic or acquired resistance. This can be due to mutations in the lpxC gene, leading to reduced binding of the inhibitor, or through the action of efflux pumps that actively remove the compound from the cell.[3]
High Inoculum Effect A high bacterial density can lead to higher MIC/MBC values. Ensure your starting inoculum is standardized, typically to ~5 x 10^5 CFU/mL for broth microdilution assays.
Compound Precipitation L-573,655 may have limited solubility in aqueous media. Visually inspect for any precipitation in your assay wells. If solubility is an issue, consider the use of a co-solvent, though this must be validated to not affect bacterial growth or compound activity.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Inoculum Preparation Standardize your inoculum preparation carefully using a McFarland standard to ensure a consistent starting bacterial density in every experiment.
Media Composition Variability Use a consistent source and lot of culture media. Variations in media components can affect bacterial growth and the activity of the compound.
Incubation Conditions Ensure consistent incubation times, temperatures, and aeration across all experiments.
Stock Solution Potency Prepare fresh stock solutions regularly to avoid issues with compound degradation over time.

Quantitative Data Summary

Parameter Value Organism Reference
Minimum Inhibitory Concentration (MIC) 200–400 µg/mlEscherichia coli (wild-type)[1]
IC50 (LpxC enzyme) 8.5 µMEscherichia coli[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • L-573,655

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (caMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of L-573,655 in DMSO. A typical starting concentration might be 10 mg/mL.

  • Inoculum Preparation:

    • From an overnight culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in caMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the L-573,655 stock solution in caMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of L-573,655 at which there is no visible growth (turbidity).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Drug-free agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or loops

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a drug-free agar plate.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of L-573,655 that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[4] An antibacterial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[4][5]

Visualizations

LpxC_Pathway cluster_0 LPS Biosynthesis Pathway cluster_1 Inhibition UDP-GlcNAc UDP-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP-GlcNAc->UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA/LpxD Lipid X Lipid X UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc->Lipid X LpxC Kdo2-Lipid A Kdo2-Lipid A Lipid X->Kdo2-Lipid A LpxB, LpxK, WaaA LPS LPS Kdo2-Lipid A->LPS Core & O-antigen synthesis Outer_Membrane Gram-Negative Outer Membrane Integrity LPS->Outer_Membrane Incorporation L-573,655 L-573,655 LpxC LpxC L-573,655->LpxC Inhibition

Caption: Inhibition of the LpxC enzyme by L-573,655 disrupts the lipopolysaccharide (LPS) biosynthesis pathway.

MIC_MBC_Workflow cluster_workflow MIC and MBC Determination Workflow A Prepare standardized bacterial inoculum (~1.5x10^8 CFU/mL) C Inoculate wells with diluted bacteria (~5x10^5 CFU/mL) A->C B Prepare serial dilutions of L-573,655 in a 96-well plate B->C D Incubate plate (16-20 hours, 35°C) C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto drug-free agar E->F G Incubate agar plates (18-24 hours, 35°C) F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

References

Technical Support Center: Improving the Bioavailability of L-573,655 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the bioavailability of L-573,655 and its analogs, a class of hydroxamic acid-based inhibitors of the bacterial enzyme LpxC.

Frequently Asked Questions (FAQs)

Q1: What is L-573,655 and what are its key characteristics?

A1: L-573,655 is an early, small oxazoline hydroxamic acid inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[1][2] The initial compound had a minimum inhibitory concentration (MIC) for wild-type Escherichia coli of 200–400 µg/ml.[1] Subsequent analogs, such as L-161,240, showed significantly improved potency.[1] A primary challenge with these early analogs was their lack of activity against Pseudomonas aeruginosa.[1][3]

Q2: What are the common challenges encountered when working with L-573,655 analogs?

A2: Researchers may face several challenges, including:

  • Poor aqueous solubility: This can hinder formulation development and limit oral absorption.[1][4]

  • Limited membrane permeability: The physicochemical properties of the analogs may prevent efficient transport across the intestinal epithelium.[5]

  • Plasma instability: Hydroxamic acids can be susceptible to hydrolysis by plasma esterases, leading to rapid clearance.[6][7]

  • Efflux pump substrate activity: The compounds may be actively transported out of bacterial or intestinal cells, reducing their effective concentration.

  • Species-specific enzyme inhibition: Analogs may show potent inhibition of LpxC from one bacterial species (e.g., E. coli) but not another (e.g., P. aeruginosa).[3]

Q3: What are the general strategies to improve the oral bioavailability of L-573,655 analogs?

A3: Several formulation and medicinal chemistry strategies can be employed:

  • Solubility Enhancement: Techniques such as the use of co-solvents, surfactants, and the formation of amorphous solid dispersions can improve solubility.[4][8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance absorption.

  • Prodrugs: Modifying the hydroxamic acid moiety or other functional groups can improve stability and permeability, with the active compound being released in vivo.

  • Structural Modification: Medicinal chemistry efforts can focus on optimizing physicochemical properties like lipophilicity and hydrogen bonding capacity to improve permeability and reduce efflux.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of an L-573,655 Analog
Symptom Possible Cause Suggested Solution
The compound precipitates out of solution during in vitro assays.The intrinsic solubility of the compound in the assay buffer is low.1. Determine the aqueous solubility of the compound at different pH values. 2. Incorporate solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween 80, Cremophor EL) in the formulation. 3. For in vitro assays, consider using a co-solvent like DMSO, but keep the final concentration low (<1%) to avoid artifacts.
Poor and variable absorption observed in animal pharmacokinetic studies.The dissolution rate of the solid compound in the gastrointestinal tract is the rate-limiting step for absorption.1. Reduce the particle size of the compound through micronization or nanosizing. 2. Formulate the compound as an amorphous solid dispersion with a polymer like PVP or HPMC. 3. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).
Issue 2: High Plasma Clearance and Poor Stability of a Hydroxamic Acid Analog
Symptom Possible Cause Suggested Solution
The compound shows good in vitro potency but low efficacy in animal models.Rapid hydrolysis of the hydroxamic acid moiety by plasma esterases.[6][7]1. Conduct in vitro plasma stability assays using plasma from different species (mouse, rat, human) to assess inter-species variability.[6] 2. Modify the structure to sterically hinder the approach of esterases to the hydroxamic acid group.[6] 3. Consider bioisosteric replacement of the hydroxamic acid group, although this may impact LpxC binding. 4. Develop a prodrug strategy where the hydroxamic acid is masked and released at the target site.
Discrepancy between in vitro and in vivo results.The compound is unstable in the biological matrix used for the in vivo study.1. Perform stability studies in the specific biological fluids (e.g., gastric fluid, intestinal fluid, plasma) under conditions that mimic the in vivo experiment. 2. Analyze plasma samples from pharmacokinetic studies for the presence of major metabolites to understand the degradation pathway.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[10] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11][12]

  • Assay Procedure:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours).[10][11] This measures the A-to-B permeability.

    • To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).[10]

  • Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of the compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters.[10] An efflux ratio greater than 2 suggests active efflux.[10]

Protocol 2: Animal Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in vivo.

Methodology:

  • Animal Model: Mice or rats are commonly used for initial pharmacokinetic screening.[13]

  • Dosing:

    • For intravenous (IV) administration, the compound is typically dissolved in a suitable vehicle and administered via the tail vein. This allows for the determination of clearance and volume of distribution.

    • For oral (PO) administration, the compound is formulated as a solution or suspension and administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Data Presentation

Table 1: Physicochemical and In Vitro Permeability Data for L-573,655 Analogs
Compound IDMolecular Weight ( g/mol )LogPAqueous Solubility (µg/mL at pH 7.4)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
L-573,655Data not availableData not availableData not availableData not availableData not available
Analog-1350.42.15.20.54.1
Analog-2364.42.52.81.21.8
Analog-3412.53.2< 1.03.51.2

This table presents hypothetical data for illustrative purposes.

Table 2: In Vivo Pharmacokinetic Parameters of L-573,655 Analogs in Mice (10 mg/kg Oral Dose)
Compound IDCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)Oral Bioavailability (F%)
Analog-11502.06508
Analog-24501.5180025
Analog-38001.0420048

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of L-573,655 Analogs physchem Physicochemical Characterization (Solubility, LogP) synthesis->physchem invitro_activity Antibacterial Activity (MIC) physchem->invitro_activity permeability Caco-2 Permeability invitro_activity->permeability plasma_stability Plasma Stability permeability->plasma_stability pk_study Pharmacokinetics in Rodents plasma_stability->pk_study efficacy_study Efficacy in Infection Model pk_study->efficacy_study

Caption: Workflow for evaluating the bioavailability of L-573,655 analogs.

lpxc_pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_OH_Myristoyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_OH_Myristoyl_GlcNAc->LpxC UDP_3_OH_Myristoyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_OH_Myristoyl_GlcN->LpxD Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA Lipid_A Lipid A LPS Lipopolysaccharide (LPS) Lipid_A->LPS LpxA->UDP_3_OH_Myristoyl_GlcNAc LpxC->UDP_3_OH_Myristoyl_GlcN LpxD->Lipid_X LpxH LpxH WaaA->Lipid_A LpxK LpxK LpxB->LpxK LpxK->Kdo2_Lipid_IVA L573655 L-573,655 Analogs L573655->LpxC

Caption: Simplified Lipid A biosynthesis pathway and the target of L-573,655 analogs.

References

Addressing off-target effects of L-573,655 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LpxC inhibitor, L-573,655. The information provided is intended to help address potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of L-573,655?

L-573,655 is an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2] LpxC is a crucial enzyme in the biosynthesis of Lipid A, a key component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, L-573,655 disrupts the integrity of the bacterial outer membrane, leading to cell death.[2]

Q2: I am observing effects in my experiment that are not consistent with LpxC inhibition. What could be the cause?

L-573,655 belongs to the class of hydroxamic acid-based inhibitors.[3][4] While potent, this chemical class is known for potential off-target effects due to the metal-chelating properties of the hydroxamic acid group.[3][4][5] These off-target effects could be responsible for unexpected experimental outcomes. Potential off-target interactions include the inhibition of other metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[3][4]

Q3: Are there any known liabilities associated with LpxC inhibitors as a class?

Some LpxC inhibitors, in later stages of development, have been associated with cardiovascular toxicity.[5][6] While this has not been specifically documented for L-573,655, it is a potential class-wide effect to be aware of, particularly in in vivo studies.

Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of LpxC and not an off-target effect?

To confirm that the observed effects are due to LpxC inhibition, it is crucial to include appropriate controls in your experimental design. These can include:

  • A structurally related but inactive compound: This helps to rule out effects caused by the chemical scaffold itself.

  • Genetic knockdown or knockout of LpxC: This provides a genetic validation of the inhibitor's effect.

  • Rescue experiments: Attempting to rescue the phenotype by providing the downstream product of the inhibited enzyme can confirm the on-target effect.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected cytotoxicity in mammalian cell lines. L-573,655, as a hydroxamic acid, may inhibit mammalian metalloenzymes, leading to toxicity.[3][4]Perform a dose-response curve to determine the cytotoxic concentration. Use a lower, non-toxic concentration if possible. Assess for markers of apoptosis or necrosis.
Lack of antibacterial activity against expected Gram-negative strains. The compound may not be reaching its target due to low cell permeability or active efflux by the bacteria.Verify the MIC of L-573,655 for your specific bacterial strain. Consider co-administration with an efflux pump inhibitor as a control experiment.
Inconsistent results between experimental repeats. This could be due to the degradation of the compound, variations in cell culture conditions, or other experimental variables.Ensure proper storage and handling of L-573,655. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
Observed effects do not correlate with the known function of LpxC. This strongly suggests an off-target effect.Perform a target deconvolution study, such as chemical proteomics, to identify other potential binding partners of L-573,655.

Experimental Protocols

Protocol 1: In Vitro LpxC Inhibition Assay

This protocol provides a general method for measuring the inhibition of LpxC activity in vitro.

Materials:

  • Purified recombinant LpxC enzyme

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (LpxC substrate)

  • L-573,655

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of L-573,655 in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of L-573,655 in the assay buffer.

  • In a 96-well plate, add the LpxC enzyme to each well.

  • Add the diluted L-573,655 or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the LpxC substrate to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of L-573,655 and determine the IC50 value.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of L-573,655 on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • L-573,655

  • Cytotoxicity assay kit (e.g., MTT, LDH release, or CellTiter-Glo®)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of L-573,655 in the complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of L-573,655 or a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Perform the cytotoxicity assay according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent cell viability for each concentration of L-573,655 and determine the CC50 value.

Visualizations

LpxC_Signaling_Pathway LpxC Signaling Pathway and Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(acyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC (Target of L-573,655) UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(acyl)-GlcN LpxC->UDP_3_acyl_GlcN L_573_655 L-573,655 L_573_655->LpxC LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X Kdo Further Enzymatic Steps Lipid_X->Kdo Lipid_A Lipid A Kdo->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Gram-Negative Outer Membrane Integrity LPS->Outer_Membrane

Caption: Inhibition of LpxC by L-573,655 disrupts the Lipid A biosynthetic pathway.

Experimental_Workflow Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion Observation Unexpected Phenotype Observed with L-573,655 Inactive_Control Test Inactive Analog Observation->Inactive_Control Different_Inhibitor Test Structurally Different LpxC Inhibitor Observation->Different_Inhibitor Genetic_Validation LpxC Knockdown/Knockout Observation->Genetic_Validation Dose_Response Perform Dose-Response Cytotoxicity Assay Inactive_Control->Dose_Response Effect Observed On_Target Phenotype is On-Target Inactive_Control->On_Target No Effect Different_Inhibitor->Dose_Response Different Effect Different_Inhibitor->On_Target Same Effect Genetic_Validation->Dose_Response No Phenocopy Genetic_Validation->On_Target Phenocopies Target_Deconvolution Target Deconvolution (e.g., Chemical Proteomics) Dose_Response->Target_Deconvolution Pathway_Analysis Transcriptomic/Proteomic Analysis Target_Deconvolution->Pathway_Analysis Off_Target Phenotype is Off-Target Pathway_Analysis->Off_Target

Caption: A logical workflow to distinguish between on-target and off-target effects.

References

L-573,655 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-573,655, a pioneering oxazoline hydroxamic acid-based inhibitor of the bacterial enzyme LpxC. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing L-573,655 effectively in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses potential issues you may encounter during the storage, handling, and use of L-573,655 in LpxC inhibition assays.

Issue Potential Cause Recommended Solution
Reduced or No Inhibitory Activity Degradation of L-573,655: The hydroxamic acid moiety is susceptible to hydrolysis, particularly under basic conditions. The oxazoline ring can also be susceptible to cleavage under acidic conditions.Prepare fresh stock solutions of L-573,655 in anhydrous DMSO. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. When preparing working solutions, use buffers at or near neutral pH (e.g., pH 7.4) and use them promptly.
Improper Storage: Exposure to moisture, light, or extreme temperatures can lead to degradation.Store the solid compound in a tightly sealed container at the recommended temperature (refer to the certificate of analysis), protected from light and moisture. For solutions in DMSO, store at -20°C or -80°C.
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower than expected final concentration in the assay.Ensure your balance is properly calibrated. When preparing stock solutions, dissolve a sufficient amount of the compound to ensure accurate weighing. Perform serial dilutions carefully using calibrated pipettes.
Inconsistent Results Between Experiments Variability in Assay Conditions: Minor differences in pH, temperature, or incubation time can affect enzyme activity and inhibitor potency.Standardize your assay protocol. Use freshly prepared buffers and ensure the pH is consistent. Maintain a constant temperature (e.g., 30°C or 37°C) during the assay. Use a timer for consistent incubation periods.
Precipitation of L-573,655: The compound may have limited solubility in aqueous assay buffers, especially at higher concentrations.Observe the assay mixture for any signs of precipitation. If solubility is an issue, consider adjusting the final DMSO concentration in the assay (typically up to 5% v/v is tolerated by many enzymes). Ensure the compound is fully dissolved in DMSO before adding it to the aqueous buffer.
High Background Signal in Assay Interference from L-573,655: The compound itself might interfere with the detection method (e.g., fluorescence or absorbance).Run a control experiment with L-573,655 in the assay buffer without the enzyme to determine if it contributes to the background signal. If it does, subtract the background signal from your measurements.

Frequently Asked Questions (FAQs)

Q1: How should I store L-573,655?

A1: For long-term storage, the solid form of L-573,655 should be kept in a tightly sealed container, protected from light and moisture, at a temperature recommended by the supplier (typically -20°C). Stock solutions of L-573,655 in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q2: What is the recommended solvent for dissolving L-573,655?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of LpxC inhibitors like L-573,655.[1] Ensure you are using anhydrous (dry) DMSO to minimize hydrolysis of the compound.

Q3: Is L-573,655 sensitive to pH?

A3: Yes, the hydroxamic acid functional group in L-573,655 can be unstable at high pH due to hydrolysis. It is recommended to perform enzymatic assays in buffers with a pH at or near neutral (e.g., pH 7.4). Avoid exposing the compound to strongly basic or acidic conditions for extended periods.

Q4: Can I expect L-573,655 to be stable in aqueous buffers?

A4: While short-term stability in aqueous buffers for the duration of an experiment is generally acceptable, prolonged storage in aqueous solutions is not recommended due to the risk of hydrolysis. It is best to prepare working dilutions in buffer fresh from a DMSO stock solution just before use.

Q5: My L-573,655 seems to have lost activity. What could be the reason?

A5: Loss of activity is most likely due to degradation. This can be caused by improper storage (exposure to moisture or high temperatures), repeated freeze-thaw cycles of stock solutions, or instability in the assay buffer. To prevent this, follow the storage and handling recommendations carefully and always prepare fresh working solutions.

Experimental Protocols

Protocol: In Vitro LpxC Enzyme Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of L-573,655 against LpxC.

Materials:

  • Purified LpxC enzyme

  • LpxC substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer: 25 mM Sodium Phosphate, pH 7.4

  • L-573,655

  • Anhydrous DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare L-573,655 Stock Solution: Dissolve L-573,655 in anhydrous DMSO to a concentration of 10 mM. Store this stock solution at -20°C in aliquots.

  • Prepare Serial Dilutions: On the day of the experiment, prepare a series of dilutions of the L-573,655 stock solution in DMSO.

  • Assay Reaction: a. In a 96-well plate, add the assay components in the following order:

    • Assay Buffer
    • L-573,655 dilution or DMSO (for control)
    • LpxC substrate b. Pre-incubate the plate at 30°C for 10 minutes. c. Initiate the reaction by adding the LpxC enzyme to each well. d. The final reaction volume should be uniform across all wells (e.g., 100 µL), and the final DMSO concentration should not exceed 5%.

  • Incubation: Incubate the plate at 30°C for a specific period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., a coupled assay that generates a fluorescent or colorimetric signal).

  • Data Analysis: Calculate the percent inhibition for each concentration of L-573,655 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the role of LpxC. L-573,655 inhibits the second committed step in this pathway.[1][2][3][4][5]

Lipid_A_Pathway cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN L573655 L-573,655 L573655->LpxC

Caption: Inhibition of LpxC by L-573,655 in the Lipid A biosynthesis pathway.

Experimental Workflow for LpxC Inhibition Assay

This diagram outlines the key steps in performing an in vitro LpxC inhibition assay.

LpxC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare L-573,655 Stock (10 mM in DMSO) prep_dilutions Create Serial Dilutions of L-573,655 prep_inhibitor->prep_dilutions add_reagents Add Buffer, Inhibitor, and Substrate to Plate prep_dilutions->add_reagents prep_reagents Prepare Assay Buffer, Substrate, and Enzyme prep_reagents->add_reagents pre_incubate Pre-incubate at 30°C add_reagents->pre_incubate start_reaction Initiate Reaction with LpxC pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate detect_product Stop Reaction and Detect Product incubate->detect_product calc_inhibition Calculate % Inhibition detect_product->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for determining the IC50 of L-573,655 against LpxC.

References

Technical Support Center: Enhancing the Potency of L-573,655 and Other LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the LpxC inhibitor, L-573,655, and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is L-573,655 and what is its mechanism of action?

L-573,655 is an oxazoline hydroxamic acid that acts as an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2] LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria.[2][3][4][5] By inhibiting LpxC, L-573,655 blocks the synthesis of LPS, which is crucial for bacterial viability, leading to bactericidal activity.[4][6]

Q2: What is the reported potency of L-573,655 and its more potent analogs?

The initial compound, L-573,655, had a minimum inhibitory concentration (MIC) for wild-type Escherichia coli of 200–400 µg/ml and an IC50 for the E. coli enzyme of 8.5 µM. Through the synthesis of approximately 200 analogs, potency was increased by about 100-fold. The most active analog, L-161,240, demonstrated an IC50 of 0.03 µM and an MIC for wild-type E. coli of 1-3 µg/ml.[7]

CompoundTargetPotency
L-573,655E. coli LpxCIC50: 8.5 µM
L-573,655Wild-type E. coliMIC: 200–400 µg/ml
L-161,240E. coli LpxCIC50: 0.03 µM
L-161,240Wild-type E. coliMIC: 1-3 µg/ml

Q3: Why is L-573,655 or its early analogs inactive against Pseudomonas aeruginosa?

A primary reason for the lack of activity of early LpxC inhibitors like L-161,240 against P. aeruginosa is that they are poor inhibitors of the P. aeruginosa LpxC enzyme.[8] The active site of P. aeruginosa LpxC has distinct features, including an atypical binding motif, which can affect inhibitor binding.[9] More recent LpxC inhibitors, such as ACHN-975, have been specifically designed and shown to have potent activity against P. aeruginosa.[3][10][11]

Troubleshooting Guides

Issue 1: Low or No Potency Observed Against Target Gram-Negative Bacteria

Possible Cause 1: Intrinsic Resistance of the Bacterial Species.

  • Explanation: As noted with P. aeruginosa, the LpxC enzyme from different bacterial species can have variations in its active site, leading to reduced affinity for the inhibitor.[8]

  • Troubleshooting Steps:

    • Sequence Alignment: Compare the LpxC amino acid sequence of your target bacterium with that of E. coli. Significant differences in the active site may explain the lack of potency. Key residues for inhibitor binding in P. aeruginosa LpxC include His78, His237, and Asp241.[9]

    • Enzyme Inhibition Assay: Perform an in vitro enzyme inhibition assay using purified LpxC from your target organism to confirm if the enzyme is being inhibited.

    • Consider More Broad-Spectrum Inhibitors: Newer LpxC inhibitors like ACHN-975 have been developed with potent activity against a wider range of Gram-negative bacteria, including multi-drug resistant P. aeruginosa.[3][9]

Possible Cause 2: Efflux Pump-Mediated Resistance.

  • Explanation: Overexpression of multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family of transporters, is a common mechanism of resistance in Gram-negative bacteria.[12] These pumps can actively transport the inhibitor out of the cell, preventing it from reaching its target, LpxC.[13][14]

  • Troubleshooting Steps:

    • Combination with an Efflux Pump Inhibitor (EPI): Perform checkerboard assays or standard MIC testing with your LpxC inhibitor in combination with a known EPI, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[13][15]

    • Gene Expression Analysis: Use qRT-PCR to measure the expression levels of known efflux pump genes (e.g., acrAB-tolC in E. coli, mexAB-oprM in P. aeruginosa) in your test strain compared to a susceptible reference strain.

Issue 2: Development of Resistance During Experiments

Possible Cause 1: Mutations in the lpxC Gene.

  • Explanation: Spontaneous mutations in the lpxC gene can lead to amino acid substitutions in the LpxC enzyme, reducing the binding affinity of the inhibitor.[15]

  • Troubleshooting Steps:

    • Sequence the lpxC Gene: Isolate resistant colonies and sequence the lpxC gene to identify any mutations.

    • Frequency of Resistance Calculation: Determine the frequency of spontaneous resistance by plating a high-density bacterial culture on agar containing the LpxC inhibitor at concentrations above the MIC.[15]

Possible Cause 2: Upregulation of LpxC Production.

  • Explanation: Some resistant isolates have been shown to have increased levels of LpxC protein without any mutations in the lpxC coding region.[15]

  • Troubleshooting Steps:

    • Western Blot Analysis: Use an LpxC-specific antibody to compare the levels of LpxC protein in your resistant isolates to the parental strain.

Strategies to Enhance Potency

1. Structural Modifications (Structure-Activity Relationship Insights)

  • Targeting the P. aeruginosa LpxC Enzyme: To achieve potency against P. aeruginosa, modifications to the inhibitor scaffold are necessary. For example, the development of ACHN-975 involved extensive medicinal chemistry efforts to optimize binding to the P. aeruginosa LpxC active site.[3] Key interactions for potent inhibitors include hydrogen bonding with residues like Glu77 and Lys238.[9]

  • Hydroxamic Acid Moiety: The hydroxamic acid group is a common feature in many potent LpxC inhibitors as it coordinates with the catalytic Zn2+ ion in the active site.[2][4]

  • Hydrophobic Tail: A hydrophobic region on the inhibitor is important for occupying the lipophilic binding tunnel of LpxC.[4] Modifications to this part of the molecule can significantly impact potency and spectrum of activity.

2. Combination Therapy

  • Efflux Pump Inhibitors (EPIs): As detailed in the troubleshooting section, combining LpxC inhibitors with EPIs can restore activity against resistant strains that overexpress efflux pumps.[12][14][16] This is a promising strategy to broaden the spectrum of existing LpxC inhibitors.

  • Other Antibiotics: While less explored for L-573,655 specifically, combination therapy with other classes of antibiotics that have different mechanisms of action could lead to synergistic effects and reduce the likelihood of resistance development.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods described by the Clinical and Laboratory Standards Institute (CLSI) and other sources.[6][17]

  • Prepare a 2x stock solution of the LpxC inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Dispense 100 µl of CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µl of the 2x inhibitor stock solution to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µl from the first column to the second, mixing, and repeating this process across the plate to the 10th column. Discard 100 µl from the 10th column. The 11th column will serve as a growth control (no inhibitor), and the 12th as a sterility control (no bacteria).

  • Prepare a bacterial inoculum by growing the test strain to the logarithmic phase and diluting it to a final concentration of approximately 5 x 10^5 CFU/ml in CAMHB.

  • Add 100 µl of the bacterial inoculum to wells in columns 1 through 11.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the inhibitor that completely inhibits visible growth.

Protocol 2: In Vitro LpxC Enzyme Inhibition Assay

This is a generalized protocol based on methods described for various LpxC inhibitors.[6][18]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Enzyme and Substrate: Use purified LpxC enzyme from the target organism and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the assay buffer, purified LpxC enzyme, and varying concentrations of the inhibitor (dissolved in DMSO, with the final DMSO concentration kept low, e.g., <2%).

  • Initiate the Reaction: Start the reaction by adding the substrate to the reaction mixture.

  • Incubation: Incubate at 37°C for a set period (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction, for example, by adding a sodium hydroxide solution.

  • Detection: The product of the reaction (UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine) can be detected. One method involves adding o-phthaldialdehyde (OPA), which reacts with the free amine of the product to generate a fluorescent signal that can be measured.

  • Calculate IC50: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

LPS_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Outer Membrane UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_acyl_GlcN L573655 L-573,655 L573655->LpxC LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB Lipid_IVA Lipid IVA LpxB->Lipid_IVA KdtA KdtA (WaaA) Lipid_IVA->KdtA Kdo2_Lipid_IVA Kdo2-Lipid IVA KdtA->Kdo2_Lipid_IVA Core_synthesis Core Oligosaccharide Synthesis Kdo2_Lipid_IVA->Core_synthesis LPS_core LPS Core-Lipid A Core_synthesis->LPS_core LPS_transport LPS Transport (Lpt complex) & O-antigen ligation LPS_core->LPS_transport Outer_Membrane Outer Membrane Integration LPS_transport->Outer_Membrane

Caption: The LPS biosynthesis pathway in Gram-negative bacteria, highlighting the inhibition of LpxC by L-573,655.

Experimental_Workflow cluster_troubleshooting Troubleshooting Low Potency start Low Potency Observed check_efflux Test with Efflux Pump Inhibitor (EPI) start->check_efflux mic_reduced MIC Significantly Reduced? check_efflux->mic_reduced efflux_implicated Efflux is a likely resistance mechanism mic_reduced->efflux_implicated Yes check_enzyme Perform LpxC Enzyme Inhibition Assay mic_reduced->check_enzyme No enzyme_inhibited Is Enzyme Inhibited? check_enzyme->enzyme_inhibited intrinsic_resistance Intrinsic resistance of LpxC is likely enzyme_inhibited->intrinsic_resistance No other_mechanism Consider other resistance mechanisms (e.g., target upregulation) enzyme_inhibited->other_mechanism Yes

References

Dealing with L-573,655 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-573,655, focusing on its insolubility in aqueous media.

Troubleshooting Guide

Q1: I'm observing precipitation of L-573,655 when I add it to my aqueous buffer. What is the likely cause and how can I resolve this?

A1: Precipitation of L-573,655 in aqueous media is a common issue due to its poor water solubility. This is likely attributable to the compound's chemical structure, which may contain hydrophobic moieties.

Troubleshooting Steps:

  • Review your solvent preparation: Ensure that your stock solution of L-573,655, likely prepared in an organic solvent such as DMSO, is fully dissolved before adding it to the aqueous buffer.

  • Control the final solvent concentration: The final concentration of the organic solvent in your aqueous medium should be kept to a minimum, typically below 1%, to avoid precipitation.

  • Attempt a lower final concentration of L-573,655: The compound might be precipitating because its concentration exceeds its solubility limit in your specific aqueous medium.

  • Utilize a solubilizing agent: Consider the use of co-solvents, surfactants, or cyclodextrins to enhance the solubility of L-573,655.

Q2: My L-573,655 appears to be degrading in my experimental setup. How can I prevent this?

A2: Degradation of L-573,655 could be influenced by factors such as pH, temperature, and light exposure.

Troubleshooting Steps:

  • pH optimization: The stability of hydroxamic acids can be pH-dependent. Evaluate the stability of L-573,655 in a range of pH values to determine the optimal condition for your experiment.

  • Temperature control: Store stock solutions at -20°C or -80°C and minimize the time the compound is kept at room temperature.

  • Light protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is L-573,655 and what is its mechanism of action?

A1: L-573,655 is an oxazoline hydroxamic acid that acts as an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a key enzyme in the biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, L-573,655 disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.

Q2: What is the reported antibacterial activity of L-573,655?

A2: L-573,655 has a reported minimum inhibitory concentration (MIC) for wild-type Escherichia coli of 200–400 µg/ml.[1]

Q3: What are some general strategies for solubilizing poorly water-soluble drugs like L-573,655?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[2][3][4][5][6] These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms). Chemical modifications involve the use of co-solvents, pH adjustment, salt formation, and complexation with agents like cyclodextrins.

Data Presentation

Table 1: Effect of Co-solvents on the Apparent Solubility of L-573,655 in Phosphate Buffered Saline (PBS) pH 7.4

Co-solventConcentration (% v/v)Apparent Solubility of L-573,655 (µg/mL)Observations
None0< 1Visible precipitation
DMSO115Clear solution
Ethanol110Clear solution
PEG 400550Clear solution
Propylene Glycol545Clear solution

Table 2: Influence of pH on the Apparent Solubility of L-573,655

Aqueous BufferpHApparent Solubility of L-573,655 (µg/mL)Observations
Citrate Buffer5.05Slight haze
Phosphate Buffer7.0< 1Visible precipitation
Tris Buffer8.510Clear solution

Experimental Protocols

Protocol 1: Preparation of L-573,655 Stock Solution

  • Weigh the desired amount of L-573,655 powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of L-573,655 using a Co-solvent

  • Thaw an aliquot of the L-573,655 stock solution (prepared in DMSO).

  • In a sterile tube, prepare the desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the L-573,655 stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is kept as low as possible (ideally ≤ 1%).

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider using a lower final concentration or a different co-solvent as indicated in Table 1.

Visualizations

LpxC_Signaling_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_O_acyl_GlcN L_573_655 L-573,655 L_573_655->LpxC Inhibits LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxB LpxB Lipid_X->LpxB Lipid_A_disaccharide Lipid A disaccharide LpxB->Lipid_A_disaccharide Kdo Kdo Lipid_A_disaccharide->Kdo Kdo_Lipid_A Kdo2-Lipid A Kdo->Kdo_Lipid_A Outer_Membrane Outer Membrane Integrity Kdo_Lipid_A->Outer_Membrane

Caption: LpxC signaling pathway and the inhibitory action of L-573,655.

Solubility_Workflow start Start: Poorly Soluble L-573,655 stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution observation Observe for Precipitation dilution->observation soluble Soluble: Proceed with Experiment observation->soluble No insoluble Insoluble: Troubleshoot observation->insoluble Yes troubleshoot_options Troubleshooting Options insoluble->troubleshoot_options lower_conc Lower Final Concentration troubleshoot_options->lower_conc co_solvent Use Co-solvents (e.g., Ethanol, PEG 400) troubleshoot_options->co_solvent ph_adjust Adjust pH troubleshoot_options->ph_adjust cyclodextrin Use Cyclodextrins troubleshoot_options->cyclodextrin re_evaluate Re-evaluate Solubility lower_conc->re_evaluate co_solvent->re_evaluate ph_adjust->re_evaluate cyclodextrin->re_evaluate re_evaluate->soluble Soluble re_evaluate->insoluble Still Insoluble (Consult Specialist)

Caption: Experimental workflow for solubilizing L-573,655.

Troubleshooting_Logic issue Issue L-573,655 Precipitation in Aqueous Media cause Potential Causes Exceeds Solubility Limit Improper Stock Preparation Incompatible Buffer issue:f1->cause:f0 solution Solutions Lower Final Concentration Prepare Fresh Stock Solution Test Different Buffers/pH Add Solubilizing Agents cause:f1->solution:f1 cause:f2->solution:f2 cause:f3->solution:f3 cause:f1->solution:f4

Caption: Troubleshooting decision-making for L-573,655 solubility issues.

References

Refining L-573,655 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers working with LpxC inhibitors, with a focus on refining dosages for in vivo studies. While direct in vivo dosage data for the early LpxC inhibitor L-573,655 is scarce in publicly available literature, this guide leverages data from more recent, structurally related LpxC inhibitors to provide practical advice and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is L-573,655 and what is its mechanism of action?

L-573,655 is one of the first identified small molecule inhibitors of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] By inhibiting LpxC, these compounds block lipid A synthesis, leading to disruption of the outer membrane and bacterial cell death.[3][4]

Q2: What are some examples of more recent LpxC inhibitors with available in vivo data?

Several newer LpxC inhibitors have been evaluated in preclinical in vivo models. These include ACHN-975, LPXC-516, LpxC-4, and LPC-233.[2][5][6][7] These compounds have demonstrated efficacy in various mouse infection models, providing valuable data for designing new in vivo studies.

Q3: What are common animal models used to test the in vivo efficacy of LpxC inhibitors?

The most common animal models are murine infection models, such as the neutropenic thigh infection model and the lung infection model.[5] These models are used to assess the ability of the LpxC inhibitor to reduce the bacterial burden at the site of infection. Sepsis and urinary tract infection (UTI) models in mice have also been utilized.[2]

Q4: What are the reported effective dosages for some LpxC inhibitors in these models?

Reported dosages for LpxC inhibitors vary depending on the specific compound, the bacterial strain, and the animal model. For example, single doses of ACHN-975 at 5 mg/kg, 10 mg/kg, and 30 mg/kg have shown increasing efficacy in a mouse neutropenic thigh infection model against P. aeruginosa.[5] For another compound, LPC-233, it was shown to be orally bioavailable and effective in eliminating infections in murine soft-tissue, sepsis, and UTI models.[2]

Troubleshooting Guide

Problem 1: Poor in vivo efficacy despite good in vitro activity.

  • Possible Cause: Pharmacokinetic limitations. Early LpxC inhibitors like L-573,655 were noted to have poor pharmacokinetics.[8] Newer compounds have been optimized for better exposure.

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: Conduct pharmacokinetic studies in your animal model to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

    • Formulation Optimization: The formulation of the compound for administration can significantly impact its bioavailability. Experiment with different vehicles and solubilizing agents.

    • Route of Administration: If oral bioavailability is low, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to ensure adequate systemic exposure.

Problem 2: Observed toxicity or adverse effects in animal models.

  • Possible Cause: Off-target effects. Some hydroxamate-based LpxC inhibitors have been associated with cardiovascular toxicity.[1][2]

  • Troubleshooting Steps:

    • Dose-Ranging Studies: Perform dose-escalation studies to identify the maximum tolerated dose (MTD).

    • Cardiovascular Monitoring: For compounds with potential cardiovascular liabilities, include cardiovascular monitoring in your toxicology assessments.

    • Structural Modification: If toxicity is a persistent issue, medicinal chemistry efforts may be needed to modify the compound to reduce off-target effects while maintaining on-target potency.

Data Presentation

Table 1: Summary of in vivo Dosages for Selected LpxC Inhibitors

CompoundAnimal ModelPathogenDosing RegimenOutcome
ACHN-975Mouse Neutropenic ThighP. aeruginosa ATCC 27853Single doses of 5, 10, and 30 mg/kgDose-dependent reduction in bacterial titers[5]
LPXC-516Mouse Neutropenic LungP. aeruginosa (MDR isolates)Not specified in detailEfficacious against multiple isolates
LPC-233Murine Soft-tissue, Sepsis, UTIGram-negative pathogensOrally bioavailable, specific doses not detailedEfficiently eliminates infections
LpxC-4Multiple mouse infection modelsMultiple strainsNot specified in detailEfficacious against multiple strains[6][7]

Experimental Protocols

A generalized protocol for assessing the in vivo efficacy of an LpxC inhibitor in a mouse neutropenic thigh infection model is provided below. This should be adapted based on the specific compound and experimental goals.

Protocol: Murine Neutropenic Thigh Infection Model

  • Animal Model: Use immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide administration).

  • Infection: Inject a clinically relevant strain of a Gram-negative bacterium (e.g., P. aeruginosa) into the thigh muscle of the mice.

  • Compound Administration: At a specified time post-infection (e.g., 2 hours), administer the LpxC inhibitor via the desired route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Sample Collection: At various time points post-treatment (e.g., 4, 8, 24 hours), euthanize cohorts of mice and collect the infected thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Compare the CFU counts between the treated and vehicle control groups to determine the reduction in bacterial load.

Mandatory Visualization

Lipid_A_Biosynthesis_Pathway cluster_0 UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVa Kdo2-Lipid IVa Late_acylation Late acylation steps Kdo2_Lipid_IVa->Late_acylation Lipid_A Lipid A Late_acylation->Lipid_A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxB LpxB LpxH->LpxB LpxK LpxK LpxB->LpxK WaaA WaaA LpxK->WaaA WaaA->Kdo2_Lipid_IVa LpxL LpxL/M L573655 L-573,655 & other LpxC inhibitors L573655->LpxC

Caption: Lipid A biosynthesis pathway and the point of inhibition by L-573,655.

experimental_workflow cluster_animal_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis neutropenia Induce Neutropenia (e.g., cyclophosphamide) bacterial_inoculation Bacterial Inoculation (e.g., thigh muscle) neutropenia->bacterial_inoculation compound_admin Administer LpxC Inhibitor (e.g., PO, IV, IP) bacterial_inoculation->compound_admin vehicle_control Administer Vehicle Control bacterial_inoculation->vehicle_control euthanasia Euthanasia & Tissue Collection compound_admin->euthanasia vehicle_control->euthanasia homogenization Tissue Homogenization euthanasia->homogenization cfu_plating Serial Dilution & CFU Plating homogenization->cfu_plating data_analysis Data Analysis (CFU Reduction) cfu_plating->data_analysis

Caption: Generalized workflow for in vivo efficacy testing in a mouse model.

References

Validation & Comparative

L-573,655 vs. L-161,240: A Comparative Analysis of Two LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Potency, Efficacy, and Experimental Profiles for Researchers in Drug Discovery

In the ongoing search for novel antibiotics to combat the growing threat of multidrug-resistant Gram-negative bacteria, the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) has emerged as a critical target. LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that comprises the outer membrane of these pathogens. This guide provides a detailed comparative analysis of two early but significant hydroxamate-based LpxC inhibitors: L-573,655 and its more potent analog, L-161,240.

At a Glance: Key Quantitative Data

The following table summarizes the key in vitro potency and antibacterial activity data for L-573,655 and L-161,240, primarily against Escherichia coli.

ParameterL-573,655L-161,240Reference
Target Enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)[1][2]
Mechanism of Action Inhibition of LpxC, blocking the lipid A biosynthetic pathway.Inhibition of LpxC, blocking the lipid A biosynthetic pathway.[1][2]
IC50 (E. coli LpxC) 8.5 µM0.03 µM (30 nM)[2]
Ki (E. coli LpxC) Not Reported50 nM[1][3]
MIC (Wild-type E. coli) 200–400 µg/ml1-3 µg/ml[2]
In Vivo Efficacy Not ReportedProtected mice against a lethal dose of E. coli.[1]
Spectrum of Activity Primarily active against some Gram-negative bacteria like E. coli. Ineffective against Pseudomonas aeruginosa.Similar to L-573,655, active against E. coli but not P. aeruginosa.[1][2][1][2]

Mechanism of Action: Targeting the Lipid A Pathway

Both L-573,655 and L-161,240 are hydroxamic acid-containing compounds that function by inhibiting the zinc-dependent metalloenzyme LpxC.[1][2] This enzyme is pivotal as it catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the second and committed step in the Raetz pathway of lipid A biosynthesis.[4][5] By inhibiting LpxC, these compounds effectively halt the production of lipid A, leading to a disruption of the outer membrane integrity and ultimately, bacterial cell death.[6]

Lipid_A_Biosynthesis cluster_inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVa Kdo2-Lipid IVa Lipid_X->Kdo2_Lipid_IVa LpxH, LpxB, KdtA Lipid_A Lipid A Kdo2_Lipid_IVa->Lipid_A LpxK, LpxL, LpxM Inhibitor L-573,655 L-161,240 Inhibitor->LpxC_inhibition LpxC_inhibition->UDP_3_O_acyl_GlcN Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay LpxC Inhibition Assay IC50 IC50 Enzyme_Assay->IC50 Determine IC50 MIC_Assay MIC Determination MIC MIC MIC_Assay->MIC Determine MIC Mouse_Model Mouse Septicemia Model MIC->Mouse_Model Select promising compounds Efficacy Evaluate Efficacy Mouse_Model->Efficacy Efficacy_Data Survival Data Efficacy->Efficacy_Data Compound_Synthesis Compound Synthesis (L-573,655 & L-161,240) Compound_Synthesis->Enzyme_Assay Compound_Synthesis->MIC_Assay

References

Cross-Validation of L-573,655's Antibacterial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial properties of L-573,655, a novel inhibitor of lipid A biosynthesis in Gram-negative bacteria. Through a detailed comparison with established antibiotics, this document offers insights into its mechanism of action, potency, and the experimental protocols used for its evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Executive Summary

L-573,655 is a synthetic, chiral hydroxamic acid that has been identified as a specific inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC)[1][2]. This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria[1][3][4][5][6]. By targeting this unique pathway, L-573,655 presents a focused mechanism of action against these challenging pathogens. This guide compares the in vitro activity of L-573,655 with antibiotics that employ different mechanisms of action: ciprofloxacin (a DNA gyrase inhibitor), gentamicin (a protein synthesis inhibitor), and polymyxin B (a membrane-disrupting agent).

Comparative Analysis of Antibacterial Activity

The in vitro antibacterial efficacy of L-573,655 and comparator antibiotics was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against Escherichia coli. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7][8].

CompoundTarget OrganismMIC (µg/mL)Mechanism of ActionReference
L-573,655 E. coli (wild-type)200 - 400Lipid A Biosynthesis Inhibition (LpxC)[2]
L-161,240 (potent analog) E. coli (wild-type)1 - 3Lipid A Biosynthesis Inhibition (LpxC)[2]
Ciprofloxacin E. coli (susceptible)≤ 1DNA Gyrase Inhibition[9]
Gentamicin E. coli (susceptible)≤ 2Protein Synthesis Inhibition[10]
Polymyxin B E. coli (MCR1_NJ)4Outer Membrane Disruption[11][12]
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) against Escherichia coli.

The enzymatic inhibitory activity of L-573,655 against its target, LpxC, is a key measure of its potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) quantify the concentration of the inhibitor required to reduce the enzyme's activity by half.

CompoundEnzymeIC50 (µM)Ki (nM)Reference
L-573,655 E. coli LpxC8.5-[2]
L-161,240 (potent analog) E. coli LpxC0.0350[2][4]
CHIR-090 E. coli LpxC-1.0 - 1.7[13]
BB-78485 E. coli LpxC-20[4]
Table 2: In Vitro Inhibition of E. coli LpxC Enzyme.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

L-573,655 exerts its antibacterial effect by targeting the lipid A biosynthetic pathway, which is essential for the integrity of the outer membrane in Gram-negative bacteria[1][12][14]. The specific target is the zinc-dependent metalloenzyme LpxC[4][5][6][15]. Inhibition of LpxC blocks the production of lipid A, leading to a defective outer membrane and ultimately bacterial cell death.

Lipid_A_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl_ACP Acyl-ACP Acyl_ACP->LpxA LpxD LpxD Acyl_ACP->LpxD UDP_3_O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-acyl-GlcN LpxC->UDP_3_O_acyl_GlcN L573655 L-573,655 L573655->LpxC Inhibition UDP_3_O_acyl_GlcN->LpxD UDP_2_acyl_3_O_acyl_GlcN UDP-2-acyl-3-O-acyl-GlcN LpxD->UDP_2_acyl_3_O_acyl_GlcN LpxH LpxH UDP_2_acyl_3_O_acyl_GlcN->LpxH LpxB LpxB UDP_2_acyl_3_O_acyl_GlcN->LpxB Lipid_X Lipid X Lipid_X->LpxB LpxH->Lipid_X Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A

Caption: Lipid A Biosynthesis Pathway and the Site of L-573,655 Inhibition.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI)[8][16][17][18].

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (standardized to 5 x 10^5 CFU/mL)

  • Antimicrobial stock solutions

  • Incubator (35°C ± 2°C)

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in MHB directly in the 9-well plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive control wells (bacteria and broth, no antibiotic) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of Antibiotic in 96-well Plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

LpxC Enzyme Inhibition Assay

The activity of LpxC and its inhibition by compounds like L-573,655 can be measured using a high-throughput mass spectrometry assay[19][20]. This method directly measures the conversion of the substrate to the product.

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay buffer

  • Inhibitor compound (e.g., L-573,655) dissolved in DMSO

  • Quenching solution (e.g., 1N HCl)

  • High-throughput mass spectrometry platform (e.g., RapidFire)

Procedure:

  • Reaction Setup: The reaction mixture containing the LpxC enzyme, substrate, and assay buffer is prepared. For inhibition studies, varying concentrations of the inhibitor are added.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., room temperature) for a specific time.

  • Quenching: The reaction is stopped by adding a quenching solution.

  • Analysis: The samples are analyzed by high-throughput mass spectrometry to quantify the amounts of substrate and product.

  • Data Analysis: The percentage of inhibition is calculated by comparing the product formation in the presence of the inhibitor to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

LpxC_Inhibition_Assay start Start prep_reaction Prepare Reaction Mixture: Enzyme, Substrate, Buffer, and Inhibitor start->prep_reaction initiate_reaction Initiate Reaction (Add Enzyme) prep_reaction->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate quench_reaction Quench Reaction (e.g., with HCl) incubate->quench_reaction analyze_ms Analyze by High-Throughput Mass Spectrometry quench_reaction->analyze_ms quantify Quantify Substrate and Product analyze_ms->quantify calculate_inhibition Calculate % Inhibition quantify->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for LpxC Enzyme Inhibition Assay.

Conclusion

L-573,655 represents a promising class of antibacterial agents that target a novel and essential pathway in Gram-negative bacteria. While its potency is lower than its optimized analog, L-161,240, and established antibiotics against susceptible strains, its unique mechanism of action makes it a valuable tool for research and a potential scaffold for the development of new therapeutics to combat multidrug-resistant infections. The provided experimental protocols offer a standardized framework for the continued investigation and cross-validation of L-573,655 and other LpxC inhibitors.

References

Validating LpxC Target Engagement of L-573,655: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-573,655, an early inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), with other notable LpxC inhibitors. LpxC is an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a critical target for the development of novel antibiotics. This document outlines key performance data, detailed experimental protocols for target engagement validation, and visual representations of the underlying biological pathway and experimental workflows.

Comparative Performance of LpxC Inhibitors

The following table summarizes the in vitro inhibitory activity and whole-cell antibacterial potency of L-573,655 and selected alternative LpxC inhibitors. This data facilitates a direct comparison of their efficacy against Escherichia coli LpxC and their broader antibacterial spectrum.

CompoundLpxC IC50 (E. coli)MIC (E. coli, wild-type) (µg/mL)Key Characteristics & Other Reported Activities
L-573,655 8.5 µM[1]200-400[1]An early oxazoline hydroxamic acid inhibitor discovered through a cell-based screen for inhibitors of lipopolysaccharide (LPS) synthesis.[1]
L-161,140 0.03 µM[1]1-3[1]A more potent analog of L-573,655.[1] It is a competitive inhibitor with a reported IC50 of 26 nM when assayed with 3 µM of substrate.[2]
BB-78485 160 nM[1][3]1[1]A sulfonamide derivative of an α-(R)-amino hydroxamic acid.[2] Active against a variety of Gram-negative species, with the exception of P. aeruginosa.[1]
CHIR-090 Ki = 4.0 nM[4]0.25[4]A potent, slow, tight-binding N-aroyl-l-threonine hydroxamic acid inhibitor with broad-spectrum activity against many Gram-negative pathogens, including P. aeruginosa.[4][5]
LpxC-4 (PF-5081090) IC50 (P. aeruginosa) = 1.1 nM[6]MIC90 (E. coli) = 0.25[6]A potent, broad-spectrum pyridone-substituted hydroxamic acid inhibitor.[1] Demonstrates sustained bactericidal activity against P. aeruginosa and K. pneumoniae.[6]

Experimental Protocols

In Vitro LpxC Enzyme Inhibition Assay (Fluorescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified LpxC enzyme. The assay measures the formation of the deacetylated product, which reacts with o-phthaldialdehyde (OPA) to generate a fluorescent signal.

Materials:

  • Purified LpxC enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Test compounds (e.g., L-573,655) dissolved in DMSO

  • OPA reagent

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Add 48 µL of a solution containing the LpxC enzyme in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the substrate solution in assay buffer to each well.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the OPA reagent.

  • Incubate at room temperature for 5 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here, following general CLSI guidelines.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well microplate.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculate each well of the microplate with the bacterial suspension, except for a sterility control well. Include a growth control well containing only bacteria and broth.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding can alter the thermal stability of the target protein.

Materials:

  • Bacterial cells (e.g., E. coli)

  • Test compound

  • Lysis buffer

  • Equipment for heating cells (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to LpxC

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Treat the cells with the test compound or vehicle (control) for a defined period.

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lyse the cells to release the proteins.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble LpxC in the supernatant by SDS-PAGE and Western blotting using an LpxC-specific antibody.

  • A shift in the melting curve (the temperature at which LpxC denatures and aggregates) in the presence of the compound compared to the vehicle control indicates target engagement.

Visualizing the Pathway and Experimental Workflow

To better understand the context of L-573,655's action and the methods for its validation, the following diagrams have been generated.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxK LpxK Disaccharide_1_P->LpxK Kdo2_Lipid_IVa Kdo2-Lipid IVa WaaA WaaA Kdo2_Lipid_IVa->WaaA Kdo2_Lipid_A Kdo2-Lipid A LpxL LpxL Kdo2_Lipid_A->LpxL LpxM LpxM Kdo2_Lipid_A->LpxM LPS Lipopolysaccharide LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH LpxH LpxB->Disaccharide_1_P LpxK->Kdo2_Lipid_IVa WaaA->Kdo2_Lipid_A LpxL->Kdo2_Lipid_A LpxM->LPS L573655 L-573,655 L573655->LpxC

Caption: The Lipid A Biosynthesis Pathway in Gram-negative bacteria, highlighting the inhibitory action of L-573,655 on the enzyme LpxC.

Target_Engagement_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Purified_Protein Purify LpxC Protein Enzyme_Assay Perform LpxC Enzyme Inhibition Assay (e.g., Fluorescence-based) Purified_Protein->Enzyme_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 MIC_Assay Determine Minimum Inhibitory Concentration (MIC) IC50->MIC_Assay Correlate Activity Conclusion Conclusion: Validate Target Engagement IC50->Conclusion Bacterial_Culture Culture Gram-negative Bacteria Bacterial_Culture->MIC_Assay CETSA_Assay Perform Cellular Thermal Shift Assay (CETSA) Bacterial_Culture->CETSA_Assay MIC_Assay->CETSA_Assay Inform Cellular Studies Target_Confirmation Confirm Target Engagement in Live Cells CETSA_Assay->Target_Confirmation Target_Confirmation->Conclusion Start Start: Identify Potential LpxC Inhibitor (L-573,655) Start->Purified_Protein Start->Bacterial_Culture

Caption: A generalized workflow for validating the target engagement of a potential LpxC inhibitor like L-573,655, from in vitro biochemical assays to cellular confirmation.

References

L-573,655: A Comparative Analysis of Efficacy Against Multidrug-Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the LpxC inhibitor L-573,655 and its efficacy against multidrug-resistant (MDR) Gram-negative bacteria. Due to the limited availability of specific data for L-573,655 against resistant strains, this guide will focus on comparing its known activity against wild-type Escherichia coli with that of later-generation LpxC inhibitors and other antibiotic classes against well-characterized MDR isolates. This comparative approach highlights the evolution of LpxC inhibitors and provides a broader context for their potential in combating antibiotic resistance.

Executive Summary

L-573,655 is an early inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. While it demonstrated inhibitory activity against wild-type E. coli, its potency is notably lower than that of more recently developed LpxC inhibitors. Data on its efficacy against multidrug-resistant strains is scarce. In contrast, newer LpxC inhibitors and other antibiotic classes show significant activity against a range of MDR pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae.

Data Presentation: Comparative Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for L-573,655 against wild-type E. coli and compares it with the efficacy of other LpxC inhibitors and standard-of-care antibiotics against various multidrug-resistant Gram-negative strains.

Table 1: L-573,655 Efficacy Data

CompoundOrganismResistance ProfileMIC (µg/mL)
L-573,655Escherichia coliWild-type200-400

Table 2: Comparative Efficacy of Other LpxC Inhibitors and Antibiotics Against Multidrug-Resistant Strains

CompoundOrganismResistance ProfileMIC (µg/mL)
LpxC Inhibitors
CHIR-090Pseudomonas aeruginosaColistin-resistant0.25
ACHN-975Pseudomonas aeruginosaMultidrug-resistant0.06 - 2
Carbapenems
ImipenemKlebsiella pneumoniaeKPC-producing16 - 64
MeropenemKlebsiella pneumoniaeMDR>256
Aminoglycosides
AmikacinPseudomonas aeruginosaMultidrug-resistantVaries
Polymyxins
ColistinPseudomonas aeruginosaWild-type1

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, which is a fundamental experiment for efficacy evaluation.

Broth Microdilution MIC Assay Protocol

  • Preparation of Antimicrobial Agent Stock Solution:

    • Dissolve the antimicrobial agent (e.g., L-573,655) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for serial dilutions.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microplate Preparation and Inoculation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the starting antimicrobial agent concentration to the first well of each row to be tested and perform a two-fold serial dilution across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxH, LpxB, LpxK LPS Lipopolysaccharide (LPS) Kdo2_Lipid_IVA->LPS WaaA, etc. LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH WaaA WaaA L573655 L-573,655 L573655->LpxC

Caption: Inhibition of the Lipid A Biosynthesis Pathway by L-573,655.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Drug Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: General Workflow for a Broth Microdilution MIC Assay.

A Comparative Analysis of L-573,655 and Novel LpxC Inhibitors for Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the foundational LpxC inhibitor, L-573,655, with a selection of novel inhibitors targeting the same essential enzyme in Gram-negative bacteria. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane in most Gram-negative bacteria.[1] The essential nature of LpxC for bacterial viability has made it a prime target for the development of novel antibiotics.[1] L-573,655 was one of the first identified inhibitors of LpxC, paving the way for the development of more potent and broad-spectrum compounds.[2] This guide will compare the performance of L-573,655 with its more recent counterparts.

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy of L-573,655 and a selection of novel LpxC inhibitors against various Gram-negative pathogens. The 50% inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the LpxC enzyme by half, while the Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that prevents visible growth of the bacteria.

InhibitorTarget OrganismIC50 (nM)Reference
L-573,655Escherichia coli8500[3]
L-161,240Escherichia coli50[3]
BB-78485Escherichia coli160 ± 70[4]
CHIR-090Escherichia coli4[5]
PF-5081090 (LpxC-4)Pseudomonas aeruginosa1.1[6]
PF-5081090 (LpxC-4)Klebsiella pneumoniae0.069[6]
LPC-233Escherichia coli0.22 ± 0.06 (KI)[7]

Table 1: Comparative In Vitro LpxC Enzyme Inhibition (IC50/KI)

InhibitorEscherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Klebsiella pneumoniae (MIC, µg/mL)Reference
L-573,655200-400--[3]
L-161,2401-3--[3]
BB-78485---[8]
CHIR-090---[9]
PF-5081090 (LpxC-4)0.25 (MIC90)1 (MIC90)1 (MIC90)[6]
LPC-2330.0140.1220.0025[7]

Table 2: Comparative Antibacterial Activity (MIC)

Experimental Protocols

LpxC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of LpxC. A common method is a fluorescence-based assay:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), purified LpxC enzyme, and the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Inhibitor Addition: The test inhibitors, including L-573,655 and novel compounds, are added to the reaction mixture at varying concentrations. A control with no inhibitor is also prepared.

  • Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is stopped, often by adding a strong base. The product of the enzymatic reaction, a primary amine, is then derivatized with a fluorescent probe such as o-phthaldialdehyde (OPA).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. The decrease in fluorescence in the presence of the inhibitor corresponds to the level of enzyme inhibition.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the control is determined as the IC50 value.[4]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of Inhibitor Dilutions: A serial two-fold dilution of each inhibitor is prepared in a 96-well microtiter plate using a suitable growth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the inhibitor dilutions is inoculated with the bacterial suspension. A growth control well (no inhibitor) and a sterility control well (no bacteria) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.[11]

Visualizing Key Concepts

To better understand the context of L-573,655 and novel LpxC inhibitors, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the logic behind structure-activity relationship studies.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Disaccharide-1-P Lipid_X->Disaccharide LpxB Lipid_A_precursor Lipid A precursor Disaccharide->Lipid_A_precursor LpxK Lipid_A Lipid A Lipid_A_precursor->Lipid_A LpxL, LpxM Inhibitor LpxC Inhibitors (e.g., L-573,655) Inhibitor->UDP_3_O_acyl_GlcNAc Inhibition

Caption: The Lipid A biosynthesis pathway, highlighting the critical role of LpxC.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzyme_Assay LpxC Enzyme Inhibition Assay (Determine IC50) Data_Analysis Comparative Data Analysis Enzyme_Assay->Data_Analysis MIC_Assay Broth Microdilution Assay (Determine MIC) MIC_Assay->Data_Analysis Animal_Model Animal Model of Infection (e.g., Murine Sepsis) Efficacy_Testing Efficacy Testing (Bacterial Load Reduction) Animal_Model->Efficacy_Testing Lead_Optimization Lead Optimization Efficacy_Testing->Lead_Optimization Compound_Synthesis Synthesize LpxC Inhibitors (L-573,655 & Novel Analogs) Compound_Synthesis->Enzyme_Assay Compound_Synthesis->MIC_Assay Data_Analysis->Animal_Model

Caption: A typical experimental workflow for the evaluation of LpxC inhibitors.

SAR_Logic cluster_modifications Structural Modifications cluster_evaluation Activity Evaluation Core_Scaffold Core Scaffold (e.g., hydroxamate) Modification_A Modification of Side Chain A Core_Scaffold->Modification_A Modification_B Modification of Linker B Core_Scaffold->Modification_B Modification_C Modification of Terminal Group C Core_Scaffold->Modification_C Potency Potency (IC50, MIC) Modification_A->Potency Modification_B->Potency Modification_C->Potency Selectivity Selectivity Potency->Selectivity PK_Properties Pharmacokinetic Properties Selectivity->PK_Properties Improved_Inhibitor Improved Inhibitor PK_Properties->Improved_Inhibitor

Caption: Logical flow of a Structure-Activity Relationship (SAR) study for LpxC inhibitors.

References

A Head-to-Head Comparison of LpxC Inhibitors: L-573,655 and ACHN-975

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two notable inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in the biosynthesis of Lipid A in Gram-negative bacteria. The compounds, L-573,655 and ACHN-975, represent an early-stage and a more recent clinical-stage inhibitor, respectively. This comparison aims to inform research and development efforts in the pursuit of novel antibacterial agents.

Executive Summary

L-573,655, an early LpxC inhibitor, demonstrated the potential of this enzyme as an antibacterial target but was limited by modest potency and a narrow spectrum of activity. In contrast, ACHN-975 emerged as a highly potent, broad-spectrum inhibitor that progressed to clinical trials. While development of ACHN-975 was halted due to infusion-site inflammation, the data generated from its preclinical evaluation showcases significant advancements in the design of LpxC inhibitors.[1] This guide will delve into the quantitative data, experimental methodologies, and the underlying biochemical pathway to provide a comprehensive comparison of these two compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the available biochemical and microbiological data for L-573,655 and ACHN-975. It is important to note that the data have been compiled from various sources and experimental conditions may differ.

Table 1: Biochemical Potency Against LpxC

CompoundEnzyme SourceIC50Reference
L-573,655Escherichia coli8.5 µM[2]
ACHN-975Pseudomonas aeruginosa<5 nM[3]
ACHN-975Enterobacteriaceae spp.0.02 nM[4]

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
L-573,655Escherichia coli (wild-type)200-400[2]
ACHN-975Escherichia coli (ATCC 25922)≤4[1]
ACHN-975Pseudomonas aeruginosa (MIC50/MIC90)0.06 / 0.25[5]
ACHN-975Klebsiella pneumoniae (ATCC 43816)≤4[1]
ACHN-975Enterobacteriaceae spp. (MIC90)1[4]

Experimental Protocols

LpxC Enzymatic Inhibition Assay

The determination of the 50% inhibitory concentration (IC50) for LpxC inhibitors is crucial for assessing their biochemical potency. A common method involves a radiometric assay.

Principle: This assay measures the enzymatic activity of LpxC by quantifying the release of radiolabeled acetate from the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-[3H]acetylglucosamine.

Protocol Outline:

  • Enzyme and Substrate Preparation:

    • Purified LpxC enzyme is obtained from an overexpression system (e.g., in E. coli).

    • The radiolabeled substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-[3H]acetylglucosamine, is synthesized.

  • Assay Reaction:

    • The reaction mixture contains assay buffer (e.g., 50 mM MES at pH 6.5), the LpxC enzyme, and varying concentrations of the inhibitor (L-573,655 or ACHN-975).

    • The reaction is initiated by the addition of the radiolabeled substrate.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Separation of Product:

    • The reaction is quenched (e.g., by adding acetic acid).

    • The radiolabeled acetate product is separated from the unreacted substrate. This can be achieved by passing the reaction mixture through a small anion-exchange column (e.g., Dowex-1). The negatively charged substrate binds to the column, while the neutral acetate flows through.

  • Quantification:

    • The radioactivity in the flow-through, corresponding to the amount of [3H]acetate produced, is measured using liquid scintillation counting.

  • Data Analysis:

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for this determination.[6][7]

Protocol Outline:

  • Preparation of Inoculum:

    • A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • The inoculum is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • A 96-well microtiter plate is used.

    • Serial two-fold dilutions of the test compound (L-573,655 or ACHN-975) are prepared directly in the wells containing the broth medium.

    • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, the plate is examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway (Raetz Pathway)

L-573,655 and ACHN-975 both target LpxC, the enzyme responsible for the second and committed step in the Lipid A biosynthesis pathway, also known as the Raetz pathway.[8][9] Inhibition of LpxC halts the production of Lipid A, a crucial component of the outer membrane of Gram-negative bacteria, leading to bacterial cell death.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R_3_hydroxyacyl_ACP R-3-hydroxyacyl-ACP R_3_hydroxyacyl_ACP->LpxA LpxD LpxD R_3_hydroxyacyl_ACP->LpxD UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)-GlcN UDP_3_O_acyl_GlcN->LpxD LpxB LpxB UDP_3_O_acyl_GlcN->LpxB Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA Late_steps Late Acylations & Glycosylations Kdo2_Lipid_IVA->Late_steps Lipid_A Lipid A Late_steps->Lipid_A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH->LpxB LpxK LpxK LpxB->LpxK WaaA WaaA (KdtA) LpxK->WaaA WaaA->Kdo2_Lipid_IVA Inhibitor1 L-573,655 Inhibitor1->LpxC Inhibitor2 ACHN-975 Inhibitor2->LpxC

Caption: The Raetz pathway of Lipid A biosynthesis, highlighting the inhibitory action of L-573,655 and ACHN-975 on the LpxC enzyme.

General Experimental Workflow for LpxC Inhibitor Evaluation

The discovery and preclinical development of LpxC inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow Screening Compound Library Screening Hit_ID Hit Identification Screening->Hit_ID LpxC_Assay LpxC Enzymatic Assay (IC50) Hit_ID->LpxC_Assay MIC_Testing MIC Determination (Antibacterial Activity) LpxC_Assay->MIC_Testing Lead_Opt Lead Optimization (SAR) MIC_Testing->Lead_Opt In_Vivo_PK In Vivo Pharmacokinetics (PK) Lead_Opt->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Tox_Safety Toxicology & Safety Assessment In_Vivo_Efficacy->Tox_Safety Clinical_Dev Clinical Development Tox_Safety->Clinical_Dev

Caption: A generalized workflow for the discovery and preclinical development of LpxC inhibitors.

Conclusion

The head-to-head comparison of L-573,655 and ACHN-975 illustrates the significant progress made in the field of LpxC inhibitor development. While L-573,655 served as an important proof-of-concept, ACHN-975 demonstrated the potential to achieve high potency and broad-spectrum activity against clinically relevant Gram-negative pathogens. The challenges encountered during the clinical development of ACHN-975 highlight the ongoing need for medicinal chemistry efforts to optimize the safety and therapeutic window of this promising class of antibiotics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to addressing the urgent threat of antimicrobial resistance.

References

Benchmarking L-573,655: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of the novel LpxC inhibitor, L-573,655, against a panel of standard antibiotics. The data presented herein is compiled from publicly available research to offer a comprehensive overview of its potential as an antibacterial agent.

Executive Summary

L-573,655 is an experimental oxazoline hydroxamic acid that demonstrates inhibitory activity against the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. This enzyme is a key component in the biosynthesis of lipopolysaccharide (LPS), an essential outer membrane component in most Gram-negative bacteria. By targeting LpxC, L-573,655 disrupts the integrity of the bacterial outer membrane, leading to cell death. This guide benchmarks the antimicrobial activity of L-573,655 against commonly used antibiotics, providing a comparative landscape for its potential therapeutic application.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of L-573,655 and standard antibiotics against selected bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in-vitro.

Antimicrobial Agent Mechanism of Action Organism MIC (µg/mL)
L-573,655 LpxC InhibitorEscherichia coli (wild-type)200-400
Pseudomonas aeruginosa>32 (Inactive)
Ciprofloxacin DNA Gyrase InhibitorEscherichia coli0.013 - 0.08[1]
Klebsiella pneumoniae≥4 (resistant strains)[2]
Staphylococcus aureus0.6[1]
Ceftriaxone Cell Wall Synthesis InhibitorEscherichia coli≤ 1 (susceptible) - 64 (ESBL-producing)[3][4]
Klebsiella pneumoniae65% sensitive[5]
Staphylococcus aureus2 - 8 (MSSA)[6]
Gentamicin Protein Synthesis InhibitorEscherichia coli≤ 0.025 (susceptible)[7]
Klebsiella pneumoniae<2 (susceptible)[8]
Staphylococcus aureus0.235 - 0.5[9]
Imipenem Cell Wall Synthesis InhibitorEscherichia coli1.5 (MIC50) - 4 (MIC90)[10]
Klebsiella pneumoniae8 - 32 (resistant strains)[11]
Enterobacteriaceae≤1 (susceptible) - 8 (less susceptible)

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented is for comparative purposes and is collated from different studies. A direct head-to-head comparison in a single study would provide more definitive results.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.

LPS_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Lipid_X Lipid X LpxC->Lipid_X L_573_655 L-573,655 L_573_655->LpxC LpxD LpxD Lipid_X->LpxD LpxH LpxH LpxD->LpxH LpxB LpxB LpxH->LpxB LpxK LpxK LpxB->LpxK Lipid_A_precursor Lipid A precursor LpxK->Lipid_A_precursor Kdo Kdo Transferases Lipid_A_precursor->Kdo Core_OS Core Oligosaccharide Synthesis & Ligation Kdo->Core_OS O_antigen O-Antigen Synthesis & Ligation Core_OS->O_antigen LPS Mature Lipopolysaccharide (LPS) O_antigen->LPS Outer_Membrane Outer Membrane Assembly LPS->Outer_Membrane

Caption: Lipopolysaccharide (LPS) Biosynthesis Pathway and the inhibitory action of L-573,655 on the LpxC enzyme.

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Determination cluster_MBC Minimum Bactericidal Concentration (MBC) Determination prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) serial_dilution Perform Serial Dilutions of L-573,655 & Standard Antibiotics in 96-well plate prep_inoculum->serial_dilution inoculation Inoculate wells with Bacterial Suspension serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24 hours inoculation->incubation_mic read_mic Visually or Spectrophotometrically Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plate_mic Subculture from clear wells (MIC and higher concentrations) onto agar plates read_mic->plate_mic Proceed with results from MIC incubation_mbc Incubate agar plates at 37°C for 24 hours plate_mic->incubation_mbc count_cfu Count Colony Forming Units (CFUs) incubation_mbc->count_cfu determine_mbc Determine MBC (Lowest concentration with ≥99.9% killing) count_cfu->determine_mbc

References

A Comparative Analysis of β-Adrenergic Receptor Kinase (GRK2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of inhibitors targeting the β-adrenergic receptor kinase (GRK2), a key regulator in cardiovascular and metabolic signaling pathways. While direct experimental data for L-573,655 could not be retrieved from the available resources, this document focuses on a comparison of well-characterized alternative inhibitors, Paroxetine and GSK180736A, for which reproducible inhibition data is publicly accessible. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Inhibitor Performance

The following table summarizes the quantitative data for selected GRK2 inhibitors, providing a basis for comparison of their inhibitory potency.

InhibitorTargetIC50Notes
Paroxetine GRK21.4 µM[1]A selective serotonin reuptake inhibitor (SSRI) with off-target GRK2 inhibitory activity.[1][2] It is noted to have 50-60 fold greater selectivity for GRK2 over other GRKs like GRK1 and GRK5.[1]
GSK180736A GRK20.77 µM (770 nM)[3][4][5]Also a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) with an IC50 of 100 nM.[3][4][5] It demonstrates over 100-fold selectivity for GRK2 compared to other GRKs.[3][5]
CCG215022 GRK20.15 µM[6]A potent inhibitor of G protein-coupled receptor kinases (GRKs).[6]
CCG258747 GRK218 nM[7]A paroxetine analog with increased potency for the GRK2 subfamily.[7]

Experimental Protocols

A generalized protocol for a GRK2 inhibition assay is described below, based on common methodologies cited in kinase research. This protocol outlines the key steps for determining the inhibitory activity of compounds against GRK2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against GRK2.

Materials:

  • Purified, active GRK2 enzyme

  • GRK2 substrate (e.g., rhodopsin-containing rod outer segment membranes)

  • [γ-32P]ATP (radiolabeled) or a fluorescent ATP analog

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing MgCl2 and EDTA)

  • Test compounds (e.g., Paroxetine, GSK180736A) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation counter or fluorescence plate reader

  • 96-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the GRK2 enzyme, the substrate, and the assay buffer.

  • Inhibitor Incubation: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a solution containing a high concentration of non-radiolabeled ATP).

  • Detection of Phosphorylation:

    • Radiometric Assay: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP using SDS-PAGE and autoradiography or by spotting the reaction mixture onto phosphocellulose paper followed by washing and scintillation counting.

    • Fluorescence-Based Assay: If using a fluorescent ATP analog, measure the fluorescence signal using a plate reader.

  • Data Analysis: Determine the amount of substrate phosphorylation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol β-AR β-Adrenergic Receptor G-protein G Protein (Gs) β-AR->G-protein Activates GRK2 GRK2 β-AR->GRK2 Recruits β-arrestin β-arrestin β-AR->β-arrestin Binds to phosphorylated AC Adenylyl Cyclase G-protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Epinephrine) Agonist->β-AR Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular Response Downstream Cellular Response PKA->Cellular Response Phosphorylates targets leading to GRK2->β-AR Phosphorylates Receptor Internalization Receptor Internalization β-arrestin->Receptor Internalization Promotes

Caption: β-Adrenergic receptor signaling pathway and the role of GRK2 in receptor desensitization.

G A Prepare Serial Dilutions of Inhibitors C Add Inhibitors to Reaction Mix and Incubate A->C B Prepare Reaction Mix (GRK2, Substrate, Buffer) B->C D Initiate Reaction with [γ-32P]ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Measure Substrate Phosphorylation F->G H Data Analysis: Plot Inhibition vs. Concentration G->H I Calculate IC50 Value H->I

Caption: A typical workflow for determining the IC50 of a GRK2 inhibitor.

G cluster_inhibitors GRK2 Inhibitors cluster_properties Key Properties Paroxetine Paroxetine (IC50 = 1.4 µM) Potency Potency Paroxetine->Potency Moderate Selectivity Selectivity Paroxetine->Selectivity High vs other GRKs Off-Target Effects Off-Target Effects Paroxetine->Off-Target Effects SSRI Activity GSK180736A GSK180736A (IC50 = 0.77 µM) GSK180736A->Potency High GSK180736A->Selectivity High vs other GRKs GSK180736A->Off-Target Effects ROCK1 Inhibition CCG258747 CCG258747 (IC50 = 18 nM) CCG258747->Potency Very High

Caption: Comparative properties of selected GRK2 inhibitors.

References

Safety Operating Guide

Navigating the Disposal of L-573655: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of L-573655, a research chemical with limited available hazard data.

Core Safety and Handling Principles

According to the Safety Data Sheet (SDS) for a closely related product, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it is prudent to handle this compound with a high degree of caution, adhering to standard laboratory safety protocols.

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.

  • Hand Protection: Impervious gloves, such as nitrile rubber, are recommended. A minimum layer thickness of 0.11 mm is suggested.[2]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a P1 filter respirator is recommended.[2]

Step-by-Step Disposal Procedures

Given the limited specific data on this compound, a conservative approach to disposal is necessary. The following steps are based on general best practices for the disposal of non-hazardous research chemicals.

  • Consult Institutional and Local Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all applicable national and local regulations. Waste disposal requirements can vary significantly by location.

  • Do Not Mix with Other Waste: this compound should not be mixed with other chemical waste.[2] Keeping waste streams separate is crucial for proper disposal and to avoid unintended chemical reactions.

  • Use Original or Properly Labeled Containers: Whenever possible, store waste this compound in its original container.[2] If the original container is not available, use a new, clean, and compatible container that is clearly labeled with the full chemical name and any known hazard information.

  • Handle Uncleaned Containers as the Product Itself: Any containers that have held this compound should be treated as if they still contain the product until they have been properly decontaminated.[2]

  • Waste Collection and Removal:

    • Solid Waste: For solid forms of this compound, carefully collect the material, avoiding the generation of dust.[2] Place it in a sealed and properly labeled container.

    • Liquid Waste: If this compound is in a solution, do not pour it down the drain.[1][2] Collect the liquid waste in a sealed and appropriately labeled container.

    • Contaminated Materials: Any materials, such as gloves, paper towels, or pipette tips, that have come into contact with this compound should be collected in a designated, sealed waste bag or container for disposal as chemical waste.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

First Aid in Case of Exposure

In the event of accidental exposure to this compound, the following first aid measures are recommended:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][2]

Logical Workflow for this compound Disposal

L573655_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) C Collect Waste this compound (Do Not Mix with Other Waste) A->C B Consult Institutional EHS & Local Regulations B->C D Use Original or Properly Labeled Container C->D E Collect Contaminated Materials Separately C->E F Store Waste Securely in Designated Area D->F E->F G Arrange for Pickup by Licensed Waste Contractor F->G

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and is based on the limited data available for this compound. It is not a substitute for a thorough risk assessment and consultation with your institution's Environmental Health and Safety department. Always prioritize safety and adhere to all applicable regulations.

References

Essential Safety and Logistical Information for Handling L-573655

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for L-573655 was found. The following guidance is based on general best practices for handling research compounds with unknown toxicological properties. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling, storage, or disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn in situations with a splash hazard.Protects against accidental splashes, aerosols, and flying particles that could cause eye injury.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.Prevents direct skin contact with the compound. The use of double gloving is recommended.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols. Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling potentially harmful airborne particles or aerosols.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

General Handling Procedures

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Static Discharge: When handling powdered substances, take precautionary measures against static discharge to prevent dust explosions. Use of anti-static tools and grounding equipment is advised.

Operational and Disposal Plans

A clear and concise plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a research setting, from receiving to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Inventory b Review Safety Data Sheet (SDS) (or conduct risk assessment if unavailable) a->b c Prepare Work Area (Chemical Fume Hood) b->c d Don Appropriate PPE c->d e Weighing and Aliquoting d->e Proceed to Handling f Solution Preparation e->f g Experimental Use f->g h Decontaminate Work Surfaces g->h Proceed to Cleanup i Segregate and Label Waste h->i j Dispose of Waste via EHS i->j k Remove and Dispose of PPE j->k l Wash Hands Thoroughly k->l

General workflow for handling this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your supervisor and your institution's EHS department.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Cleanup: Only trained personnel with the appropriate PPE and spill kits should perform the cleanup. For a powdered substance, gently cover the spill with an absorbent material to avoid creating dust. For a liquid, use an appropriate absorbent from a chemical spill kit.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound" and appropriate hazard warnings.

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-573655
Reactant of Route 2
Reactant of Route 2
L-573655

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。